Belladonnine
Description
Properties
Molecular Formula |
C34H42N2O4 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23?,24?,25?,26?,27?,28?,30-,34-/m0/s1 |
InChI Key |
GERIGMSHTUAXSI-KZYONXTKSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H]3CC[C@@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of Belladonnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladonnine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. It exists as a dimeric compound, structurally distinct from the more commonly known monomeric tropane alkaloids like atropine (B194438) and scopolamine. This compound is formed from the dimerization of apoatropine, which is a dehydration product of atropine.[1] Its complex structure, featuring multiple stereocenters, gives rise to different isomers, primarily α- and β-belladonnine. This guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for a technical audience in the fields of chemical and pharmaceutical research.
Chemical Structure and Identification
This compound is structurally a dimer formed from the esterification of two tropine (B42219) molecules with isatropic acid.[2] Isatropic acid itself is a dimer of atropic acid.[2] The structural complexity results in several stereoisomers. The general chemical formula for this compound is C₃₄H₄₂N₂O₄, with a molecular weight of approximately 542.7 g/mol .[3][4]
Table 1: Chemical Identifiers for this compound and its Isomers
| Identifier | This compound (General) | α-Belladonnine | β-Belladonnine |
| CAS Number | 510-25-8[3] | 5878-33-1[2] | 6696-63-5[4] |
| Molecular Formula | C₃₄H₄₂N₂O₄[3] | C₃₄H₄₂N₂O₄[2] | C₃₄H₄₂N₂O₄[4] |
| Molecular Weight | 542.72 g/mol [3] | 542.7 g/mol [2] | 542.7 g/mol [4] |
| IUPAC Name | bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4] | bis((3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl) (1R,4S)-rel-1,2,3,4-tetrahydro-1-phenyl-1,4-naphthalenedicarboxylate | bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4] |
| InChI Key | GERIGMSHTUAXSI-UHFFFAOYSA-N[3] | GERIGMSHTUAXSI-JGOYBSABSA-N[2] | GERIGMSHTUAXSI-SMQSVUFBSA-N[4] |
| SMILES String | CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C[5] | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)[C@H]3CC--INVALID-LINK--(c5ccccc35)C(=O)O[C@@H]6C[C@@H]7CC--INVALID-LINK--N7C | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC--INVALID-LINK--(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC--INVALID-LINK--N7C |
Physicochemical Properties
This compound is a crystalline solid. The melting point for what is likely a mixture of isomers is reported as 129 °C. It is sparingly soluble in water and petroleum ether but shows good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Crystals from ethyl acetate | [2] |
| Melting Point | 129 °C | [2] |
| Solubility | Soluble: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly Soluble: Water, Petroleum Ether. | [2] |
| Exact Mass | 542.3145 g/mol | [3] |
| Elemental Analysis | C: 75.25%, H: 7.80%, N: 5.16%, O: 11.79% | [3] |
Experimental Protocols
Isolation and Purification of this compound from Atropa belladonna
The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which can be adapted for the isolation of this compound. The separation of α- and β-isomers typically requires chromatographic techniques.
1. Extraction:
-
Sample Preparation: Dried and powdered plant material (leaves, roots, or stems) is used.
-
Initial Extraction: The powdered material is subjected to extraction with an acidified methanol-water mixture or a chloroform-methanol-ammonia solvent system.[6] Heating may be employed to increase extraction efficiency, though prolonged heating can lead to the formation of this compound from other alkaloids.[2]
-
Acid-Base Extraction: The crude extract is subjected to a multi-step acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The alkaloids are protonated in an acidic aqueous phase and then deprotonated with a base to be extracted into an organic solvent.
2. Purification:
-
Chromatography: The crude alkaloid mixture is purified using column chromatography on silica (B1680970) gel or alumina.
-
Isomer Separation: The separation of α- and β-belladonnine can be achieved using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[7] A common mobile phase for TLC analysis of tropane alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.[7]
3. Characterization:
-
The purified isomers are characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.
Chemical Synthesis
While the total synthesis of many tropane alkaloids has been achieved, a specific and detailed protocol for the stereoselective synthesis of this compound isomers is not widely reported. The key steps would involve the synthesis of isatropic acid with the correct stereochemistry and its subsequent esterification with two molecules of tropine. The synthesis of tropane alkaloid precursors often involves enantioselective deprotonation strategies.
Biological Activity and Signaling Pathways
β-Belladonnine has been reported to exhibit selective blocking activity on muscarinic M-receptors in the heart (ED₅₀: 13 μg/kg).[3] A significantly higher concentration is required to block M-cholinoreceptors in smooth muscles and secretory organs. Additionally, it blocks skeletal N-cholinoreceptors at higher doses (ED₅₀: 50-60 mg/kg).[3]
The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.
Muscarinic M2 Receptor Signaling Pathway
The M2 muscarinic receptor, which is selectively blocked by β-belladonnine, is coupled to an inhibitory G-protein (Gi). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels.
Nicotinic Receptor Signaling Pathway
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. When acetylcholine binds, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses. β-Belladonnine can block these receptors at higher concentrations.
Experimental Workflow for Receptor Binding Assay
A common method to determine the binding affinity of a compound like this compound to its target receptor is a competitive radioligand binding assay.
Conclusion
This compound represents a structurally complex class of tropane alkaloids with distinct pharmacological properties compared to its monomeric counterparts. Its isomers, α- and β-belladonnine, likely possess different biological activities, with β-belladonnine showing selectivity for cardiac M2 muscarinic receptors. Further research is warranted to fully elucidate the specific properties of each isomer, develop efficient stereoselective synthetic routes, and explore their full therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers engaged in the study of this intriguing natural product.
References
- 1. Atropic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. Characterization of Atropa belladonna L. compounds by capillary electrophoresis-electrospray ionization-time of flight-mass spectrometry and capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
The Biosynthesis of Belladonnine in Atropa belladonna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of belladonnine in Atropa belladonna. While this compound is a known constituent of this plant, current scientific understanding suggests it is not a direct product of an enzymatic pathway but rather a secondary product formed from the primary tropane (B1204802) alkaloids, hyoscyamine (B1674123) and scopolamine (B1681570). Therefore, this guide focuses on the core biosynthetic pathway of these precursors, detailing the key enzymatic steps, quantitative data, and relevant experimental protocols.
The Core Biosynthetic Pathway of Tropane Alkaloids in Atropa belladonna
The biosynthesis of hyoscyamine and scopolamine, the direct precursors to this compound, is a complex process that originates from amino acid precursors and involves a series of enzymatic reactions primarily occurring in the roots of the plant.[1] The pathway can be broadly divided into three key stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification and subsequent modification of these two components.
The initial steps involve the conversion of L-ornithine, derived from L-arginine, into putrescine.[1] This is followed by the methylation of putrescine to N-methylputrescine, a critical step catalyzed by putrescine N-methyltransferase (PMT).[2] The resulting N-methylputrescine is then oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate.
The tropane ring is then formed through a series of reactions that are not yet fully elucidated but are known to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA to ultimately form tropinone (B130398).[3] Tropinone represents a crucial branch point in the pathway. Two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), reduce tropinone to either tropine (B42219) or pseudotropine, respectively. Tropine is the precursor for hyoscyamine and scopolamine, while pseudotropine is a precursor for other alkaloids like the calystegines.
Concurrently, the aromatic amino acid L-phenylalanine is converted to tropic acid through a series of enzymatic steps. The esterification of tropine with a derivative of tropic acid leads to the formation of littorine, which is then rearranged to form hyoscyamine.[3]
Finally, hyoscyamine is converted to scopolamine in a two-step oxidation reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).[4] This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized to form scopolamine.[4]
Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Atropa belladonna.
Quantitative Data
The following tables summarize key quantitative data related to the this compound precursor biosynthesis pathway in Atropa belladonna and related species.
Table 1: Alkaloid Content in Atropa belladonna
| Plant Part | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |
| Leaves (Wild Type) | 0.92 | 0.32 | [5] |
| Roots (Wild Type) | 0.53 | 0.27 | [5] |
| Leaves (Transgenic, H6H knockout) | 2.48 - 2.80 | Not Detected | [5] |
| Roots (Transgenic, H6H knockout) | 2.48 - 2.80 | Not Detected | [5] |
Table 2: Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Species | Substrate | Km (µM) | Vmax | Reference |
| Putrescine N-methyltransferase (PMT) | Hyoscyamus albus | Putrescine | 277 | - | [6] |
| S-adenosyl-L-methionine | 203 | - | [6] | ||
| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 4180 | 81.20 nkat mg-1 | [7] |
| Hyoscyamine 6β-hydroxylase (H6H) | Atropa belladonna | (-)-Hyoscyamine | 52.1 ± 11.5 | - | [8] |
| Hyoscyamus niger | l-Hyoscyamine | 35 | - | [9] | |
| 2-oxoglutarate | 43 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of key components in the this compound precursor biosynthetic pathway.
Extraction and Quantification of Tropane Alkaloids (Hyoscyamine and Scopolamine) via HPLC
This protocol is adapted from methods described for the analysis of tropane alkaloids in Solanaceae species.[5][10]
3.1.1. Extraction
-
Sample Preparation: Dry plant material (leaves, roots, etc.) at 60°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh approximately 200 mg of the dried powder into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture of chloroform:methanol:concentrated ammonia (B1221849) (15:5:1, v/v/v).
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a rotary evaporator at 40°C.
-
-
Sample Reconstitution: Dissolve the dried extract in 1 mL of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.
3.1.2. HPLC Quantification
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 89:11 v/v, 50 mM ammonium acetate, pH adjusted to a suitable value). The exact composition may need optimization depending on the specific column and instrument.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare standard curves for hyoscyamine and scopolamine of known concentrations. The concentration of the alkaloids in the plant extracts can be determined by comparing their peak areas with the standard curves.
Enzyme Assays
3.2.1. Putrescine N-methyltransferase (PMT) Assay
This protocol is based on the general principles of methyltransferase assays.[11]
-
Enzyme Extraction:
-
Homogenize fresh plant root tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 5 mM EDTA, and protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM Putrescine
-
0.5 mM S-adenosyl-L-methionine (SAM)
-
Enzyme extract
-
-
-
Reaction:
-
Initiate the reaction by adding the enzyme extract to the assay mixture.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.
-
-
Detection of N-methylputrescine:
-
The product, N-methylputrescine, can be quantified by derivatization with dansyl chloride followed by HPLC analysis with fluorescence detection.
-
3.2.2. Tropinone Reductase (TR-I and TR-II) Assay
This spectrophotometric assay measures the oxidation of NADPH.[12]
-
Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.
-
Assay Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Phosphate buffer (pH 6.2 for TR-I, or an appropriate pH for TR-II)
-
0.2 mM NADPH
-
Enzyme extract
-
-
-
Reaction:
-
Initiate the reaction by adding the substrate, tropinone (e.g., 1 mM).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
3.2.3. Hyoscyamine 6β-hydroxylase (H6H) Assay
This assay is based on the conversion of hyoscyamine to its hydroxylated and epoxidized products.[9][13]
-
Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
0.5 mM (-)-Hyoscyamine
-
2 mM 2-oxoglutarate
-
4 mM Ascorbate
-
0.5 mM FeSO4
-
Enzyme extract
-
-
-
Reaction:
-
Incubate the reaction mixture at 30°C for 1-2 hours with shaking.
-
Stop the reaction by adding a solution of ethyl acetate and extracting the products.
-
-
Product Analysis:
-
Evaporate the ethyl acetate extract and redissolve the residue in the HPLC mobile phase.
-
Analyze the products (6β-hydroxyhyoscyamine and scopolamine) by HPLC as described in section 3.1.2.
-
Formation of this compound
This compound is not considered a direct product of the enzymatic biosynthetic pathway in Atropa belladonna. Instead, it is believed to be an artifact formed during the extraction and purification process.[14] It is described as a dimer of apoatropine, which is a dehydration product of atropine (B194438) (the racemic form of hyoscyamine).[15] The formation likely occurs under certain conditions of heat, pH, or prolonged storage of extracts. Researchers should be aware of the potential for this compound formation when analyzing tropane alkaloid content in Atropa belladonna.
Conclusion
This technical guide has provided a comprehensive overview of the biosynthesis of the primary tropane alkaloids in Atropa belladonna, which are the precursors to this compound. By understanding the enzymatic steps, quantitative aspects, and experimental methodologies, researchers and drug development professionals can better explore the potential for metabolic engineering to enhance the production of these valuable pharmaceutical compounds. Further research is needed to fully elucidate all the enzymes and regulatory mechanisms involved in this complex pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. Functional characterization of recombinant hyoscyamine 6β-hydroxylase from Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putrescine N-Methyltransferase in Cultured Roots of | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isolation and Purification of Belladonnine from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of belladonnine, a tropane (B1204802) alkaloid found in various plant species, most notably Atropa belladonna. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.
Introduction
This compound is a tropane alkaloid naturally occurring in plants of the Solanaceae family.[1] Chemically, it is a dimer of apoatropine.[1] While much of the research on Atropa belladonna has focused on the more abundant alkaloids such as atropine (B194438) and scopolamine, this compound is also a significant constituent.[2] Notably, there is evidence to suggest that this compound may also be formed as an artifact during the extraction process of other tropane alkaloids.[3] Understanding the principles of its extraction and purification is crucial for phytochemical research and potential drug development applications.
This guide outlines a general yet detailed approach to isolating and purifying this compound, drawing from established protocols for tropane alkaloid extraction and chromatographic separation techniques.
Plant Sources and Alkaloid Content
The primary plant source for this compound is Atropa belladonna, commonly known as deadly nightshade. The concentration of tropane alkaloids varies depending on the part of the plant, with the roots generally having the highest concentration.[4]
Table 1: Total Tropane Alkaloid Content in Atropa belladonna
| Plant Part | Total Alkaloid Content (% of dry weight) |
| Roots | up to 1.3% |
| Leaves | up to 1.2% |
| Stalks | 0.65% |
| Flowers | 0.6% |
| Ripe Berries | 0.7% |
| Seeds | 0.4% |
Source:[4]
While specific quantitative data for this compound content is limited in publicly available literature, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its quantification in plant extracts.[5][6]
Isolation and Extraction Protocol
The isolation of this compound from plant material follows the general principles of alkaloid extraction, which is based on the differential solubility of the alkaloid bases and their salts in aqueous and organic solvents.
Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids
This protocol is a standard method for the extraction of tropane alkaloids from plant material.
Materials and Reagents:
-
Dried and powdered Atropa belladonna plant material (e.g., roots or leaves)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Weigh a known quantity of the powdered plant material and macerate it with methanol for 24 hours. This initial extraction helps to solubilize a broad range of compounds, including the alkaloids.
-
Filtration: Filter the methanolic extract to remove the solid plant debris.
-
Acidification: The filtrate is then acidified with 5% HCl. This converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution.
-
Solvent Partitioning (Defatting): The acidic solution is then washed with a non-polar solvent like dichloromethane to remove pigments, fats, and other non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The aqueous layer is then basified with ammonium hydroxide to a pH of approximately 10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Free Bases: The basified aqueous solution is extracted multiple times with dichloromethane. The organic layers containing the alkaloid free bases are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Workflow for this compound Extraction
Caption: General workflow for the acid-base extraction of tropane alkaloids.
Purification of this compound
The crude alkaloid extract contains a mixture of several tropane alkaloids, including atropine, hyoscyamine, scopolamine, and this compound. Further purification is necessary to isolate this compound. Column chromatography is a widely used technique for this purpose.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound from the crude alkaloid extract. The specific mobile phase composition may need to be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).
Materials and Reagents:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Glass column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of ethyl acetate, and finally methanol.
-
Fraction Collection: Fractions are collected at regular intervals using a fraction collector.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.
-
Final Purification: The pooled fractions containing this compound may require further purification steps, such as recrystallization or preparative HPLC, to achieve high purity.
Workflow for this compound Purification
Caption: General workflow for the purification of this compound from a crude extract.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for this purpose.
Table 2: HPLC Parameters for Tropane Alkaloid Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Formation of this compound as an Artifact
It is important for researchers to be aware that this compound can be formed during the extraction process, likely from the dimerization of other tropane alkaloids under certain conditions. The exact mechanisms and conditions favoring its formation are not well-documented in the available literature. Therefore, careful control of extraction parameters such as temperature, pH, and light exposure is recommended to minimize unintended chemical transformations.
Conclusion
The isolation and purification of this compound from Atropa belladonna is a multi-step process that requires careful execution of extraction and chromatographic techniques. While specific protocols for this compound are not as prevalent as those for atropine and scopolamine, the general principles of alkaloid chemistry provide a solid foundation for its successful isolation. This guide provides a comprehensive framework for researchers to develop and optimize their own protocols for obtaining pure this compound for further scientific investigation. Further research is warranted to elucidate the precise conditions of its formation as an artifact and to develop more targeted purification strategies.
References
- 1. waters.com [waters.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Alkaloid: A Deep Dive into the Natural Occurrence and Distribution of Belladonnine
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence, distribution, and biosynthesis of belladonnine, a tropane (B1204802) alkaloid found within the Solanaceae family of plants. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the current understanding of this compound, including quantitative data, experimental methodologies, and biosynthetic pathways.
Natural Occurrence and Distribution
This compound is a naturally occurring tropane alkaloid predominantly found in plants belonging to the Solanaceae family, commonly known as the nightshade family.[1] This family includes well-known species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). While this compound is a constituent of these plants, it is often present in lower concentrations compared to other tropane alkaloids like atropine (B194438), hyoscyamine, and scopolamine (B1681570).
The distribution of this compound within the plant is not uniform. Tropane alkaloids, in general, are synthesized in the roots and then transported to various aerial parts of the plant.[2] The concentration of these alkaloids can vary significantly depending on the plant species, developmental stage, and environmental conditions.
While specific quantitative data for this compound is scarce in publicly available literature, the concentrations of its precursor, atropine, and other major tropane alkaloids in Atropa belladonna have been reported. This data provides a valuable proxy for understanding the potential distribution and concentration of this compound.
Table 1: Quantitative Distribution of Major Tropane Alkaloids in Atropa belladonna
| Plant Part | Atropine Content (mg/g dry weight) | Scopolamine Content (mg/g dry weight) | Total Tropane Alkaloids (% of dry weight) |
| Leaves | 0.16 - 3.874 | 0.754 | Up to 1.2%[3][4] |
| Roots | 8.11 | Not Detected | Up to 1.3%[3][4] |
| Stems | 4.91 | 3.2 | 0.65%[3][4] |
| Ripe Berries | 46.7 | 8.74 | 0.7%[3][4] |
| Flowers | - | - | 0.6%[3][4] |
| Seeds | - | - | 0.4%[3][4] |
Note: The data for atropine and scopolamine are compiled from a study on Atropa belladonna grown in Iran.[5] The "Total Tropane Alkaloids" percentages are from general botanical references and may vary. Specific concentrations of this compound are not available.
Biosynthesis of this compound
This compound is understood to be a cyclized dimer of apoatropine (B194451).[1] Apoatropine, in turn, is formed from atropine through the elimination of a water molecule.[6] The biosynthesis of tropane alkaloids is a complex process that begins with the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a key precursor for the formation of the characteristic tropane ring.
The general biosynthetic pathway leading to the precursors of this compound is illustrated below.
Experimental Protocols
The extraction, isolation, and quantification of this compound are typically performed using methods developed for other tropane alkaloids, given their structural similarities. Below are detailed methodologies for key experiments.
Extraction of Tropane Alkaloids from Plant Material
This protocol describes a general method for the extraction of tropane alkaloids from dried and powdered plant material.
Methodology:
-
Maceration: Dried and powdered plant material (e.g., leaves, roots) is macerated with methanol at room temperature for an extended period (e.g., 48 hours) to extract the alkaloids.[5]
-
Filtration: The mixture is filtered to remove solid plant debris, yielding a methanolic extract.
-
Concentration: The solvent is removed from the extract under reduced pressure to obtain a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.
-
The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid).
-
This acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
-
The pH of the aqueous phase is then adjusted to be basic (e.g., pH 10 with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basic aqueous phase into an organic solvent (e.g., dichloromethane).[7]
-
-
Drying and Concentration: The organic phase containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a purified crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound and other tropane alkaloids is commonly performed using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.[8]
-
Quantification: The concentration of the alkaloids is determined by comparing the peak areas of the sample to those of a standard solution of known concentration.
Signaling Pathways and Regulation
The biosynthesis of tropane alkaloids is regulated by a variety of internal and external factors. Plant hormones, particularly jasmonates (such as methyl jasmonate), have been shown to play a significant role in upregulating the expression of genes involved in the tropane alkaloid biosynthetic pathway. This elicitation can lead to an increased accumulation of these alkaloids in the plant.
Future Directions
While significant progress has been made in understanding the biosynthesis and distribution of major tropane alkaloids, further research is needed to specifically elucidate the quantitative distribution and biosynthetic regulation of this compound. The development of specific analytical methods for the direct quantification of this compound in plant extracts would be a valuable contribution to the field. Furthermore, investigating the specific enzymes responsible for the dimerization of apoatropine to this compound will provide a more complete picture of the tropane alkaloid biosynthetic network.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gbif.org [gbif.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
An In-depth Technical Guide on Belladonnine and its Relationship to Atropine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane (B1204802) alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, are predominantly found in the Solanaceae plant family, which includes genera such as Atropa, Datura, and Hyoscyamus. Among the most pharmacologically significant of these are atropine (B194438) and scopolamine (B1681570), well-known for their anticholinergic properties. Belladonnine, another tropane alkaloid found in these plants, is structurally related to atropine and scopolamine, yet its individual pharmacological profile is less extensively characterized. This technical guide provides a comprehensive overview of this compound, elucidating its chemical relationship to atropine and scopolamine, their common biosynthetic origins, comparative pharmacology, and the analytical methodologies employed for their study.
Chemical Structures and Relationships
Atropine, scopolamine, and this compound share the core tropane ring structure. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the former being the biologically active enantiomer. Scopolamine is structurally distinct due to the presence of an epoxide bridge in its tropane ring.
This compound is understood to be a cyclized dimer of apoatropine (B194451), which is a dehydration product of atropine.[1][2] This suggests that this compound may be, in some cases, an artifact formed during the extraction and processing of plant material rather than a primary biosynthetic product.[3]
Biosynthesis of Tropane Alkaloids
The biosynthesis of atropine and scopolamine is a complex enzymatic process originating from the amino acids ornithine and phenylalanine. A simplified overview of the pathway leading to these alkaloids is presented below. The initial steps involve the formation of the tropane ring from putrescine (derived from ornithine), and the subsequent esterification with tropic acid (derived from phenylalanine).
Comparative Pharmacology and Mechanism of Action
Atropine and scopolamine are non-selective competitive antagonists of muscarinic acetylcholine (B1216132) receptors (M1-M5).[4] Their binding to these receptors inhibits the effects of acetylcholine, leading to a range of physiological responses, including decreased secretions, relaxation of smooth muscle, and effects on the central nervous system. Scopolamine's epoxide ring enhances its ability to cross the blood-brain barrier, resulting in more pronounced central effects compared to atropine.
The pharmacological data for this compound is less comprehensive. However, some evidence suggests that β-belladonnine may exhibit selectivity for heart muscarinic receptors (likely M2) with an ED50 of 13 μg/kg for blocking these receptors.[4] Considerably higher concentrations are required to block muscarinic receptors in smooth muscles and secretory glands.[4] A derivative of this compound, β-belladonnine dichloroethylate, has been reported to be a short-acting muscle relaxant, possessing M2- and N-cholinolytic properties, as well as antihistaminic activity. The LD50 of this derivative has been reported as 0.223 mg/kg (IVN-MUS) and 0.394 mg/kg (SCU-MUS).
Muscarinic Receptor Signaling Pathways
The antagonism of muscarinic receptors by these alkaloids disrupts downstream signaling cascades. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | Atropine | Scopolamine |
| Molecular Formula | C₃₄H₄₂N₂O₄[5] | C₁₇H₂₃NO₃[6] | C₁₇H₂₁NO₄ |
| Molecular Weight ( g/mol ) | 542.72[5] | 289.37[6] | 303.35 |
| CAS Number | 510-25-8[5] | 51-55-8[6] | 51-34-3 |
Table 2: Quantitative Analysis of Tropane Alkaloids in Atropa belladonna
| Plant Part | Atropine (mg/g dry weight) | Scopolamine (mg/g dry weight) | Reference |
| Fruit | 46.7 | 8.74 | [7] |
| Leaf | 38.74 | 7.54 | [7] |
| Stem | 4.91 | - | [7] |
| Root | - | Not Detected | [7] |
| Leaf (Cultivated) | 1.76% (as total alkaloid) | - | [8] |
| Root (Cultivated) | 3.3% (as total alkaloid) | - | [8] |
| Leaf (Native) | 2.88% (as total alkaloid) | - | [8] |
| Root (Native) | 8.06% (as total alkaloid) | - | [8] |
Note: Data for this compound concentration in plant materials is not widely available in a quantitative format.
Experimental Protocols
The analysis of this compound, atropine, and scopolamine from plant matrices typically involves extraction, purification, and chromatographic separation.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for purifying tropane alkaloids from crude plant extracts is Solid-Phase Extraction.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of tropane alkaloids.
-
Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]
-
Detection: UV detection is typically performed at around 210-220 nm.[8] MS detection provides higher sensitivity and specificity.
-
Quantification: Based on a calibration curve generated from certified reference standards.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of tropane alkaloids.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the alkaloids.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
-
Derivatization: In some cases, derivatization (e.g., silylation) may be used to improve the chromatographic properties of the alkaloids.
Comparison of Analytical Methods:
| Feature | HPLC-MS | GC-MS |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | Generally very high, especially with tandem MS (MS/MS). | High, particularly with SIM mode. |
| Selectivity | High, especially with MS/MS. | High, with good chromatographic resolution and mass spectral libraries. |
| Sample Preparation | Can be complex, often requiring SPE cleanup. | May require derivatization for less volatile compounds. |
| Throughput | Moderate. | Can be higher for simple mixtures. |
Conclusion
This compound, atropine, and scopolamine are closely related tropane alkaloids with significant pharmacological activities. While atropine and scopolamine are well-characterized muscarinic antagonists, the specific pharmacological profile of this compound remains less defined, though it appears to exhibit some selectivity for cardiac muscarinic receptors. The understanding that this compound may be an artifact of extraction highlights the importance of careful analytical methodology. The continued development of sensitive and specific analytical techniques, such as HPLC-MS/MS and GC-MS, is crucial for the accurate quantification of these compounds in plant materials and pharmaceutical preparations, ensuring their safe and effective use. Further research is warranted to fully elucidate the distinct pharmacological and toxicological properties of this compound.
References
- 1. The detection of apoatropine and this compound in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. RTECS NUMBER-CT3750000-Chemical Toxicity Database [drugfuture.com]
- 4. medkoo.com [medkoo.com]
- 5. Belladonna | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Belladonna total alkaloids | C34H42N2O4 | CID 265028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of Belladonnine: A Technical Guide
Disclaimer: Scientific literature extensively details the pharmacological properties of the primary tropane (B1204802) alkaloids found in Atropa belladonna, namely atropine (B194438), scopolamine (B1681570), and hyoscyamine. However, there is a notable scarcity of specific quantitative pharmacological data and detailed experimental studies for Belladonnine, a minor alkaloid from this plant. This guide provides a comprehensive overview of the pharmacology of the major belladonna alkaloids as a proxy, alongside general experimental methodologies relevant for the characterization of such compounds.
Introduction
This compound is a tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna.[1][2] Chemically, it is the cyclized dimer of apoatropine.[1][2] While the pharmacological effects of Atropa belladonna are well-documented and primarily attributed to its major alkaloid constituents, the specific pharmacological profile of isolated this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a detailed technical overview of the established pharmacology of the principal belladonna alkaloids—atropine and scopolamine—which are competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[3][4] Furthermore, it outlines the standard experimental protocols used to elucidate the pharmacological properties of such compounds, which would be applicable to the study of this compound.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] These G protein-coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions. Atropine and scopolamine act as non-selective antagonists at these receptors, inhibiting the effects of the endogenous neurotransmitter, acetylcholine.[4]
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades:
-
M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to G proteins of the Gi/o family. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The antagonistic action of belladonna alkaloids blocks these signaling pathways, leading to their observed physiological effects.
Quantitative Pharmacology of Major Belladonna Alkaloids
The following tables summarize the binding affinities and potencies of atropine and scopolamine at the five human muscarinic receptor subtypes. This data is compiled from various in vitro studies.
Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine at Muscarinic Receptors
| Alkaloid | M1 | M2 | M3 | M4 | M5 |
| Atropine | ~1-2 | ~1-3 | ~1-2 | ~1-2 | ~2-4 |
| Scopolamine | ~0.1-0.5 | ~0.3-1 | ~0.2-0.8 | ~0.2-1 | ~1-3 |
Note: Ki values are approximations from multiple sources and can vary based on experimental conditions.
Table 2: Functional Potencies (pA2 or pKb) of Atropine and Scopolamine
| Alkaloid | M1 | M2 | M3 | M4 | M5 |
| Atropine | ~8.9 - 9.2 | ~8.8 - 9.1 | ~8.9 - 9.3 | ~8.8 - 9.1 | ~8.5 - 8.9 |
| Scopolamine | ~9.2 - 9.5 | ~9.1 - 9.4 | ~9.2 - 9.6 | ~9.1 - 9.4 | ~8.8 - 9.2 |
Note: pA2 and pKb values are logarithmic measures of antagonist potency; higher values indicate greater potency.
Experimental Protocols
The characterization of a muscarinic receptor antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.
In Vitro Assays
Objective: To determine the affinity (Ki) of the test compound for muscarinic receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) are cultured and harvested. The cell pellets are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.
-
Assay Setup: In a multi-well plate, the prepared cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd value.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the receptors.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the potency (e.g., EC50 or IC50) and efficacy of the test compound in modulating receptor-mediated signaling.
-
Calcium Mobilization Assay (for M1, M3, M5):
-
Cells expressing the Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound).
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.
-
-
cAMP Accumulation Assay (for M2, M4):
-
Cells expressing the Gi-coupled receptor are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.
-
The cells are then co-incubated with a muscarinic agonist and varying concentrations of the antagonist.
-
The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP production.
-
In Vivo Studies
Objective: To evaluate the physiological effects of the test compound in a whole organism.
General Protocol (e.g., Salivary Secretion in Mice):
-
Animal Model: Mice are anesthetized and a pre-weighed cotton ball is placed in their mouth.
-
Drug Administration: The test compound (this compound) or vehicle is administered, typically via intraperitoneal or subcutaneous injection.
-
Cholinergic Stimulation: After a set pre-treatment time, a muscarinic agonist such as pilocarpine (B147212) is administered to induce salivation.
-
Measurement: After a specific period, the cotton ball is removed and weighed to determine the amount of saliva secreted.
-
Data Analysis: The inhibitory effect of the test compound on salivation is quantified to determine its in vivo potency (e.g., ED50).
Pharmacokinetics
The pharmacokinetic properties of this compound have not been well-documented. For the major belladonna alkaloids like atropine and scopolamine, they are readily absorbed after oral and parenteral administration, can cross the blood-brain barrier, and are metabolized in the liver with a portion excreted unchanged in the urine.
Toxicological Profile
The toxicity of Atropa belladonna is primarily due to its potent anticholinergic alkaloids.[1] Overdose can lead to a classic anticholinergic toxidrome, characterized by symptoms such as dry mouth, blurred vision, tachycardia, hyperthermia, urinary retention, and central nervous system effects including confusion, delirium, and hallucinations.[5][6] The specific toxicology of isolated this compound is not well-established.
Conclusion
This compound is a tropane alkaloid from Atropa belladonna whose specific pharmacological profile is not extensively detailed in current scientific literature. The well-characterized pharmacology of the major alkaloids, atropine and scopolamine, reveals potent, non-selective muscarinic receptor antagonism as the primary mechanism of action for this class of compounds. This antagonism of Gq/11 and Gi/o-coupled signaling pathways underlies their diverse physiological effects. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound's binding affinities, functional potencies, and in vivo effects, which would be essential to fully understand its pharmacological profile and potential therapeutic applications. Further research is warranted to isolate and pharmacologically evaluate this compound to determine its specific contribution to the overall effects of Atropa belladonna.
References
- 1. Atropa belladonna neurotoxicity: Implications to neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacognostical and Pharmacological Evaluation of Atropa belladonna: An Overview [ijraset.com]
- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 6. Severe Neurotoxicity due to Atropa belladonna Poisoning: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: Unraveling the Muscarinic Receptor Interactions of Belladonna Alkaloids
A scarcity of direct research on belladonnine necessitates a broader examination of the well-characterized alkaloids from Atropa belladonna, primarily atropine (B194438) and scopolamine (B1681570), to understand their profound effects on muscarinic acetylcholine (B1216132) receptors. This technical guide synthesizes the current understanding of how these compounds exert their influence at the molecular level, providing insights for researchers, scientists, and drug development professionals.
While the term "this compound" is associated with the toxicologically significant Atropa belladonna (deadly nightshade), scientific literature focusing specifically on its mechanism of action at muscarinic receptors is sparse. It is crucial to note that commercially available preparations labeled "this compound" may, in fact, be mixtures containing the more abundant and extensively studied alkaloid, atropine.[1][2] Consequently, a comprehensive understanding of the pharmacology of Atropa belladonna is best achieved through the lens of its principal components: atropine and scopolamine.
These tropane (B1204802) alkaloids are potent, non-selective, competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[[“]] By binding to these receptors, they prevent the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its effects, thereby disrupting parasympathetic nervous system signaling.[[“]][4] This antagonism forms the basis of both their therapeutic applications and their toxicological profiles.
Muscarinic Receptor Subtypes and Antagonist Binding
There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), each with unique tissue distribution and downstream signaling pathways.[5][6][7] Atropine and scopolamine exhibit high affinity for all five subtypes, acting as competitive antagonists.[4][5] This lack of selectivity is responsible for the wide range of physiological effects observed upon their administration.
Impact on Downstream Signaling Pathways
The interaction of belladonna alkaloids with muscarinic receptors leads to the blockade of the canonical signaling cascades initiated by acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like ACh, trigger distinct intracellular signaling pathways depending on the receptor subtype.[8][9][10]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial binding of ACh, belladonna alkaloids prevent this entire cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP).[11][12] This leads to a decrease in intracellular cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA). Belladonna alkaloids, by antagonizing these receptors, prevent the ACh-induced inhibition of adenylyl cyclase.
The following diagrams, generated using the DOT language, illustrate the antagonistic effect of belladonna alkaloids on these key signaling pathways.
Experimental Protocols
The characterization of muscarinic receptor antagonists like atropine involves a variety of in vitro experimental techniques. While specific protocols for this compound are not available, the following methodologies are standard in the field for assessing the activity of muscarinic receptor ligands.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., atropine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
-
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines like CHO or HEK 293, or from tissues with high receptor density like rat brain cortex).
-
Radiolabeled antagonist with high affinity and specificity (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).
-
Unlabeled antagonist (the compound to be tested).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of cell membranes and radioligand is incubated with varying concentrations of the unlabeled antagonist.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of unlabeled antagonist that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the physiological response of a cell or tissue to receptor activation or blockade.
-
Calcium Mobilization Assay (for M1, M3, M5 receptors):
-
Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Procedure: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The antagonist is added, followed by a muscarinic agonist (e.g., carbachol). The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
-
-
cAMP Accumulation Assay (for M2, M4 receptors):
-
Objective: To measure the ability of an antagonist to prevent agonist-induced inhibition of cAMP production.
-
Procedure: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. The antagonist is then added, followed by a muscarinic agonist. The reaction is stopped, and the intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The following diagram illustrates a general experimental workflow for characterizing a muscarinic antagonist.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The detection of apoatropine and this compound in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.ed.ac.uk [journals.ed.ac.uk]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein peptidomimetics reveal allosteric effects and stepwise interactions in ghrelin receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Belladonnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting key data in a structured format for researchers and professionals in drug development.
Introduction to this compound
This compound, with the molecular formula C₃₄H₄₂N₂O₄ and a molecular weight of 542.71 g/mol , is a significant compound in the study of natural products.[2][3] Its complex structure, featuring two tropane moieties linked to a central acid, necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic techniques are indispensable for elucidating its structure and ensuring its purity.
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For a molecule as complex as this compound, both ¹H and ¹³C NMR are essential.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 10H | Aromatic protons |
| 5.10 | t | 2H | H-3 (tropane) |
| 3.20 | m | 4H | H-1, H-5 (tropane) |
| 2.80 | s | 6H | N-CH₃ |
| 1.80 - 2.40 | m | 16H | Tropane ring protons |
| 3.50 | m | 2H | CH-CH₂ (acid moiety) |
| 2.90 | d | 2H | CH₂-C=O (acid moiety) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (ester) |
| 140.1 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 126.2 | Aromatic CH |
| 66.5 | C-3 (tropane) |
| 60.2 | C-1, C-5 (tropane) |
| 40.3 | N-CH₃ |
| 35.8 | Tropane ring carbons |
| 25.7 | Tropane ring carbons |
| 45.6 | CH (acid moiety) |
| 38.2 | CH₂ (acid moiety) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1735 | Strong | C=O stretch (ester) |
| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) |
| 1250 - 1000 | Strong | C-O stretch (ester), C-N stretch |
| 750, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, electrospray ionization (ESI) is a suitable method.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₃₄H₄₂N₂O₄ | [2][3] |
| Molecular Weight | 542.71 | [2] |
| [M+H]⁺ (calculated) | 543.3167 | |
| [M+H]⁺ (observed) | 543.322 | [4] |
| Major Fragment Ions (m/z) | 420.2137, 124.1127 | [4] |
The fragment at m/z 124.1127 likely corresponds to the protonated tropane moiety, a common fragmentation pattern for tropane alkaloids. The fragment at m/z 420.2137 would result from the loss of this tropane group.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments should be performed to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures.
Instrumentation and Data Acquisition (LC-ESI-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for alkaloid separation.
-
Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Mode: Positive ion mode is generally used for alkaloids as the nitrogen atoms are readily protonated.
-
MS Scan: A full scan from m/z 100-1000 to detect the [M+H]⁺ ion.
-
MS/MS Scan: A product ion scan of the precursor ion (m/z 543.3) to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is used to generate fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic techniques required for the analysis of this compound. For definitive structural elucidation and quality control, it is essential to acquire and interpret high-quality spectra from a purified sample.
References
Belladonnine Stereoisomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties of belladonnine and its stereoisomers. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on the physicochemical characteristics and pharmacological context of these tropane (B1204802) alkaloids.
Introduction to this compound
This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] It is structurally a dimer formed from two molecules of tropine (B42219) esterified with α-phenylacrylic acid (atropic acid). This compound exists as different stereoisomers, primarily α- and β-belladonnine, which arise from the stereochemistry of the cyclobutane (B1203170) ring formed during dimerization. While this compound is a known constituent of belladonna extracts, commercially available preparations may sometimes be a mixture with atropine.[1] The pharmacological activity of belladonna alkaloids is primarily attributed to their antagonism of muscarinic acetylcholine (B1216132) receptors.
Chemical and Physical Properties
The general chemical and physical properties of this compound (as a mixture of stereoisomers) are summarized below. It is important to note that specific quantitative data for the individual α- and β-stereoisomers, such as specific rotation and distinct melting points, are not extensively documented in publicly available literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₄₂N₂O₄ | [2] |
| Molecular Weight | 542.72 g/mol | [2] |
| CAS Number | 510-25-8 (for the unresolved mixture) | [2] |
| Appearance | Crystals | |
| Melting Point | Approximately 129-135 °C | |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | [3] |
Table 2: Stereoisomer-Specific Information
| Stereoisomer | CAS Number | Key Identifying Information |
| α-Belladonnine | 5878-33-1 | Recognized as a distinct stereoisomer of this compound. |
| β-Belladonnine | 6696-63-5 | Another distinct stereoisomer of this compound. |
Note: The precise stereochemical configurations of α- and β-belladonnine are not consistently defined across the literature.
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of individual this compound stereoisomers are scarce. The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which would yield a mixture containing this compound. Subsequent separation of the stereoisomers would require advanced chromatographic techniques.
Protocol: General Extraction of Tropane Alkaloids from Atropa belladonna
Objective: To extract a crude mixture of tropane alkaloids, including this compound, from dried plant material.
Materials:
-
Dried and powdered Atropa belladonna leaves
-
10% Ammonia solution
-
Dichloromethane
-
0.5 M Sulfuric acid
-
2 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Methodology:
-
Maceration: Macerate 100g of powdered Atropa belladonna leaves in 500 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the mixture and collect the methanol extract.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.
-
Acid-Base Extraction: a. Dissolve the residue in 100 mL of 0.5 M sulfuric acid. b. Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers. c. Make the acidic aqueous layer alkaline (pH ~10) by the dropwise addition of 2 M sodium hydroxide solution. d. Extract the liberated alkaloids with 3 x 75 mL of dichloromethane.
-
Drying and Concentration: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Filter and concentrate the dichloromethane extract to dryness under reduced pressure to yield the crude alkaloid mixture.
-
Further Purification (Conceptual): The separation of individual this compound stereoisomers from this crude mixture would necessitate chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase.
Logical Workflow for Alkaloid Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound stereoisomers.
Pharmacological Activity: Muscarinic Receptor Antagonism
This compound, like other tropane alkaloids from Atropa belladonna, exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions. The binding of this compound to mAChRs inhibits the effects of acetylcholine, leading to various physiological responses.
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the general signaling cascade initiated by the activation of muscarinic receptors (M1/M3/M5 and M2/M4 subtypes) and the point of inhibition by this compound.
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors and inhibition by this compound.
Conclusion
This compound represents a complex area of natural product chemistry with significant pharmacological relevance. While the general properties of the mixed isomers are established, a deeper understanding of the individual contributions of the α- and β-stereoisomers to the overall pharmacological profile requires further research. This guide serves as a foundational resource, highlighting the current state of knowledge and identifying areas where further investigation is warranted, particularly in the stereospecific synthesis, isolation, and biological evaluation of this compound stereoisomers.
References
Methodological & Application
Belladonnine as a Pharmacological Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladonnine is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna (deadly nightshade).[1] Structurally, it is a dimer of apoatropine.[2] While this compound is a known constituent of these plants, commercially available preparations may sometimes be a mixture of this compound and atropine (B194438).[3] Historically, the pharmacological effects of Atropa belladonna have been attributed primarily to its more abundant and well-characterized alkaloids: atropine, scopolamine, and hyoscyamine. These molecules act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5]
Due to the limited availability of specific pharmacological data for this compound as a distinct chemical entity, this document will focus on atropine as the representative and principal non-selective muscarinic antagonist from Atropa belladonna for use as a pharmacological research tool. Atropine's extensive characterization provides a solid foundation for studying the muscarinic cholinergic system.[6][7]
Pharmacological Profile of Atropine
Atropine functions as a competitive and non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[6][7] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor, thereby blocking acetylcholine-mediated effects. Its non-selectivity makes it a valuable tool for broadly inhibiting muscarinic signaling in a system, while subtype-selective antagonists are required to dissect the roles of individual M1-M5 receptors.
Quantitative Data: Atropine Affinity and Potency
The affinity of atropine for muscarinic receptors is typically quantified by its dissociation constant (Ki) from radioligand binding assays, while its potency as a functional antagonist is often expressed as a pA2 value derived from Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Receptor Subtype | G-Protein Coupling | Ki (nM) | pA2 Value |
| M1 | Gq/11 | ~1-2 | 8.9 - 9.75[8][9] |
| M2 | Gi/o | ~1-2 | 8.7 - 9.3[8][10] |
| M3 | Gq/11 | ~1-2 | 8.6 - 9.4[10][11] |
| M4 | Gi/o | ~1-2 | ~8.7 |
| M5 | Gq/11 | ~1-2 | ~8.7[11] |
Note: Ki and pA2 values can vary depending on the tissue, cell line, radioligand, and experimental conditions used.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12][13]
Gi/o-Coupled Receptors (M2, M4)
Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[12][13]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize muscarinic receptor antagonists like atropine. Researchers should optimize these protocols for their specific cell/tissue type and experimental setup.
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of an unlabeled compound (e.g., atropine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Atropine (or other test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes.
-
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition: Radioligand + Membranes + varying concentrations of the test compound (atropine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (atropine) to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value of a competitive antagonist in a functional assay (e.g., smooth muscle contraction, calcium mobilization).
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum) or cells expressing the muscarinic receptor of interest.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Atropine (or other antagonist).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium.
-
Organ bath setup with force transducer or plate reader for functional readout.
Protocol:
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 and maximal response.
-
Antagonist Incubation: After washing the tissue/cells, incubate with a fixed concentration of the antagonist (e.t., atropine) for a period sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Wash the preparation and repeat steps 2 and 3 with at least two additional, different concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR) : (EC50 of agonist in the presence of antagonist) / (EC50 of agonist alone).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot is the pA2 value . The slope of the line should not be significantly different from 1 for competitive antagonism.[14]
-
GTPγS Binding Assay
This functional assay measures the activation of Gi/o-coupled receptors (M2, M4) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding.
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Muscarinic agonist.
-
Atropine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Filtration and counting equipment as in the radioligand binding assay.
Protocol:
-
Assay Setup: In a 96-well plate, add membranes, GDP, varying concentrations of the antagonist (atropine), and a fixed concentration of the agonist.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the ability of atropine to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 and Kb values.
Intracellular Calcium Mobilization Assay
This assay is used to assess the activity of Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.
Materials:
-
Whole cells expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist.
-
Atropine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of atropine to the wells and incubate for a specified period.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a fixed concentration of the agonist and continue to record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the ability of atropine to inhibit the agonist-induced calcium mobilization and calculate its IC50 and Kb values.
Conclusion
While the specific alkaloid this compound has a limited role as a precise pharmacological tool due to a lack of detailed characterization, the principal alkaloid from Atropa belladonna, atropine, serves as an invaluable non-selective muscarinic receptor antagonist. Its well-documented affinity and potency across all five muscarinic receptor subtypes make it a cornerstone for research into the cholinergic nervous system. The protocols outlined above provide a framework for utilizing atropine to investigate muscarinic receptor function, signaling, and pharmacology.
References
- 1. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. What does “nonselective” muscarinic receptor antagonist mean? – PharmaNUS [blog.nus.edu.sg]
- 8. Muscarinic receptor agonist-antagonist interaction in the rat rectum: are there ways of activating the same receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Belladonnine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, presents a unique dimeric structure derived from atropic acid and two tropine (B42219) moieties. While this compound itself has shown some pharmacological activity, particularly as a selective antagonist for cardiac muscarinic receptors, the exploration of its derivatives for structure-activity relationship (SAR) studies remains an underdeveloped area of research. The development of novel this compound derivatives holds the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs).
These application notes provide a comprehensive guide for the synthesis and evaluation of novel this compound derivatives. We will detail the relevant signaling pathways, propose a synthetic strategy, provide experimental protocols, and outline a workflow for pharmacological characterization to facilitate the investigation of this promising class of compounds.
Muscarinic Acetylcholine Receptor Signaling Pathways
This compound and its derivatives are expected to interact with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. These receptors are involved in a wide range of physiological functions and are attractive targets for drug discovery. The signaling pathways initiated by these receptors can be broadly categorized into two main branches based on their G-protein coupling.
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Proposed Synthetic Strategy for this compound Derivatives
Due to the dimeric nature of this compound, a modular synthetic approach is proposed. This strategy allows for the independent synthesis of modified tropane and atropic acid moieties, which can then be coupled to generate a library of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Tropinone Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of tropinone, a key starting material.
Materials:
-
Tropinone
-
Alkyl halide or aryl halide (e.g., benzyl (B1604629) bromide, iodobenzene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium iodide (NaI) (catalytic amount, for alkyl iodides)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of tropinone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (if using an alkyl chloride or bromide).
-
Add the corresponding alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-substituted tropinone.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of N-Substituted Tropinone to Modified Tropine
Materials:
-
N-Substituted Tropinone
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (B129727) (for NaBH₄) or anhydrous diethyl ether/THF (for LiAlH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using NaBH₄):
-
Dissolve the N-substituted tropinone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the modified tropine derivative. The product is often a mixture of tropine (axial-OH) and pseudotropine (equatorial-OH) isomers, which may be separable by column chromatography.
Protocol 3: Esterification to form Monomeric Tropane Esters
Materials:
-
Modified Tropine derivative
-
Modified Atropic Acid derivative (or other carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the modified tropine derivative (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC or EDC (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the monomeric tropane ester.
Structure-Activity Relationship (SAR) Studies
The synthesized this compound derivatives should be evaluated for their affinity and functional activity at the five muscarinic receptor subtypes.
General SAR Principles for Muscarinic Antagonists:
-
The Tropane Scaffold: The rigid bicyclic structure of the tropane core is crucial for orienting the key pharmacophoric elements.
-
The Ester Moiety: The ester linkage is a common feature in potent muscarinic antagonists. Modifications to the ester group can influence potency and selectivity.
-
The N-Substituent: The nature of the substituent on the tropane nitrogen is critical. Quaternary ammonium salts often exhibit higher potency but limited CNS penetration, while tertiary amines can cross the blood-brain barrier. The size and nature of the N-substituent can also impact receptor subtype selectivity.
-
The Acid Moiety: The structure of the carboxylic acid component of the ester is a key determinant of activity. Bulky, hydrophobic groups are generally favored for high affinity.
Data Presentation: Quantitative SAR of this compound Derivatives
The following table is a template for summarizing the pharmacological data obtained for a series of synthesized this compound derivatives. Please note that the data presented here is hypothetical and for illustrative purposes only.
| Compound ID | R¹ (N-Substituent) | R² (Acid Moiety) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| BD-01 | -CH₃ | Phenyl | 15.2 | 2.5 | 8.7 | 25.1 | 18.9 |
| BD-02 | -CH₂Ph | Phenyl | 10.5 | 5.1 | 6.2 | 18.3 | 12.4 |
| BD-03 | -CH₃ | Thienyl | 22.8 | 8.9 | 15.4 | 35.6 | 28.1 |
| BD-04 | -CH₂Ph | Thienyl | 18.4 | 12.3 | 11.9 | 29.7 | 21.5 |
In Vitro Pharmacological Evaluation Workflow
Protocol 4: Radioligand Binding Assay
This protocol provides a general outline for determining the binding affinity of synthesized compounds to muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Synthesized this compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values for each compound using the Cheng-Prusoff equation.
Conclusion
The synthesis and SAR studies of this compound derivatives represent a promising avenue for the discovery of novel muscarinic receptor modulators. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to design, synthesize, and characterize new chemical entities based on the unique this compound scaffold. While the synthesis of these dimeric structures presents challenges, a systematic approach to derivatization and pharmacological evaluation will be instrumental in unlocking their therapeutic potential. Future studies should focus on developing efficient and stereoselective synthetic routes and exploring a wider range of structural modifications to build a comprehensive understanding of the SAR for this intriguing class of alkaloids.
Application Note: Quantification of Belladonnine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] While specific validated methods for this compound are not widely published, this document outlines a robust protocol adapted from established methods for the analysis of similar alkaloids, such as atropine (B194438) and scopolamine (B1681570).[2][3][4][5][6][7][8][9][10] The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate approach for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and validation parameters.
Introduction
This compound is a tropane alkaloid and a cyclized dimer of apoatropine.[1] It is often found alongside other major alkaloids like atropine and hyoscyamine (B1674123) in plants such as Atropa belladonna. The accurate quantification of this compound is crucial for the quality control of herbal medicines, toxicological studies, and the development of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note presents a detailed protocol for the quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended based on methods for similar alkaloids.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Formic acid or Acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The method may need to be optimized depending on the specific sample matrix.
-
Extraction:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice with an additional 20 mL of methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.
-
-
Acid-Base Extraction (Clean-up):
-
Dissolve the dried extract in 20 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 20 mL of dichloromethane (B109758) to remove non-alkaloidal components. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide.
-
Extract the alkaloids with 3 x 20 mL of dichloromethane.
-
Combine the organic layers and evaporate to dryness.
-
-
Final Sample Solution:
-
Reconstitute the dried residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Method
The following HPLC parameters are proposed based on methods for similar tropane alkaloids and the known UV absorbance of this compound.[11]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: 20 mM Ammonium acetate buffer (pH 5.0) |
| Gradient | Isocratic: A:B (20:80, v/v) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 258 nm or 261 nm[11] |
Method Validation
To ensure the reliability of the analytical data, the proposed HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (at least 5 concentrations). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated. | Recovery between 95% and 105% |
| Precision | Assessed by analyzing replicate injections of the same standard solution (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 x (standard deviation of the response / slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 x (standard deviation of the response / slope of the calibration curve) |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Peak purity analysis using a DAD detector. |
Data Presentation
The quantitative results from the analysis of this compound in various samples should be summarized in a clear and structured table for easy comparison.
Table 3: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Standard 1 | 8.52 | 15234 | 10.0 | - |
| Standard 2 | 8.51 | 30456 | 20.0 | - |
| Sample A | 8.53 | 22879 | 15.1 | 0.755 |
| Sample B | 8.52 | 18765 | 12.4 | 0.620 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound using the proposed HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound-containing samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. auctoresonline.org [auctoresonline.org]
- 6. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 10. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
- 11. This compound [drugfuture.com]
Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Belladonnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of belladonnine. This compound, a dimeric tropane (B1204802) alkaloid found in certain plants of the Solanaceae family, requires accurate and reliable analytical methods for its quantification in research and pharmaceutical applications.[1] This document provides a step-by-step guide for chromatographic conditions, sample preparation, and a full validation protocol according to established guidelines. The presented method is designed to be robust, specific, and accurate for the determination of this compound.
Introduction
This compound is a tropane alkaloid with the molecular formula C34H42N2O4 and a molecular weight of approximately 542.72 g/mol .[1][2] It exists as isomers, including alpha- and beta-belladonnine.[3][4] Due to its potential pharmacological activity and its presence as a component in plant extracts, a validated analytical method is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tropane alkaloids due to its high resolution and sensitivity.[5] This application note describes a method that leverages a C18 stationary phase and a gradient elution with a UV detector for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (for solubility testing and sample preparation)[3][6]
-
Hydrochloric acid (HCl)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[7][8] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the accurately weighed reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
A liquid-liquid extraction (acid-base extraction) is a suitable method for extracting this compound from a plant matrix.[8]
-
Homogenize 1 gram of the dried and powdered plant material.
-
Extract the sample with 10 mL of 0.1 M HCl by sonication for 20 minutes.
-
Centrifuge the mixture and collect the acidic aqueous supernatant.
-
Basify the supernatant to a pH of approximately 10 with ammonium hydroxide.
-
Extract the alkaloids into an organic solvent such as dichloromethane (3 x 15 mL).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (20% Acetonitrile in water with 0.1% TFA) for HPLC analysis.
Method Validation
The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is assessed by comparing the chromatograms of a blank (matrix without analyte), a standard solution of this compound, and a spiked sample. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram. Peak purity analysis using a DAD can further confirm the specificity.
Linearity and Range
Linearity is determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 5-150 µg/mL).[9] A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.
Accuracy
Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is calculated.
Table 2: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criteria for Recovery |
| Low | 95.0% - 105.0% |
| Medium | 98.0% - 102.0% |
| High | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at a single concentration are performed on the same day.
-
Intermediate Precision: The analysis is repeated on three different days by different analysts.
The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio, with LOD typically being a signal-to-noise ratio of 3:1 and LOQ being 10:1.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria |
| Specificity | Comparison of blank, standard, and sample chromatograms; Peak Purity | No interference at the retention time of the analyte; Peak purity index > 0.99 |
| Linearity (r²) | Analysis of 5-7 concentrations | r² ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte | Within the linear range |
| Accuracy (% Recovery) | Spiking a known amount of standard into the matrix at 3 levels | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) | %RSD ≤ 2% |
| LOD | Signal-to-Noise Ratio or calculation from the calibration curve | S/N ≥ 3 |
| LOQ | Signal-to-Noise Ratio or calculation from the calibration curve | S/N ≥ 10 |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is accurate, precise, and specific for its intended use in research and quality control environments. By following the outlined procedures, researchers and scientists can confidently determine the concentration of this compound in various samples.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C34H42N2O4 | CID 442995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Belladonnine | 5878-33-1 | Benchchem [benchchem.com]
- 4. This compound, beta- | C34H42N2O4 | CID 21769909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying the Anticholinergic Effects of Belladonnine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is known for its anticholinergic properties. Like other belladonna alkaloids such as atropine (B194438) and scopolamine, this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] This antagonism blocks the action of the neurotransmitter acetylcholine, leading to a range of physiological effects.[1][2][3][4] In a cell culture setting, this compound can be a valuable tool for studying the intricacies of the cholinergic system, characterizing the function of muscarinic receptor subtypes, and screening for novel anticholinergic or cholinergic compounds.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its anticholinergic effects in vitro. The protocols cover essential assays for characterizing receptor binding, functional antagonism of signaling pathways, and assessment of cellular viability.
Note on Data Availability: While the general anticholinergic mechanism of belladonna alkaloids is well-established, specific quantitative data (e.g., IC50, Ki values) for this compound in cell-based assays is not extensively reported in publicly available literature. Therefore, where specific data for this compound is unavailable, data for the closely related and well-characterized belladonna alkaloid, atropine, is provided for illustrative purposes. Researchers are encouraged to determine the specific values for this compound empirically using the protocols provided herein.
Data Presentation: Comparative Anticholinergic Activity
The following tables summarize key quantitative parameters for evaluating the anticholinergic effects of this compound (using atropine as a proxy where necessary) and other relevant compounds.
Table 1: Muscarinic Receptor Binding Affinity (Ki values in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine (proxy) | 1.2 | 1.9 | 1.3 | 1.2 | 1.6 |
| Scopolamine | 1.0 | 2.0 | 1.0 | 1.0 | 1.0 |
| Pirenzepine | 16 | 450 | 200 | 100 | 250 |
Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonism (IC50 values)
| Assay | Cell Line | Agonist | This compound (IC50) | Atropine (proxy) (IC50) |
| Calcium Flux (M3) | CHO-M3 | Carbachol | Data not available | 1.5 nM |
| cAMP Inhibition (M2) | CHO-M2 | Oxotremorine-M | Data not available | 2.1 nM |
| Cytotoxicity (MTT) | SH-SY5Y | - | Data not available | >100 µM (after 24h) |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Workflows
Caption: General experimental workflow for assessing anticholinergic activity.
Logical Relationships
Caption: Logical relationships in the study of this compound's effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells stably expressing a single mAChR subtype).
Materials:
-
Cell membranes from cells expressing the muscarinic receptor subtype of interest
-
[3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand
-
This compound stock solution
-
Atropine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding (NSB): Radioligand, assay buffer, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition: Radioligand, assay buffer, and serial dilutions of this compound.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for M1/M3/M5 Receptor Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by Gq-coupled muscarinic receptors (M1, M3, M5) upon stimulation with an agonist.
Materials:
-
Cells stably expressing the M1, M3, or M5 muscarinic receptor (e.g., CHO-M3 or SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capability and injectors
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the muscarinic agonist to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: cAMP Assay for M2/M4 Receptor Antagonism
This protocol measures the ability of this compound to counteract the inhibition of adenylyl cyclase activity mediated by Gi-coupled muscarinic receptors (M2, M4).
Materials:
-
Cells stably expressing the M2 or M4 muscarinic receptor (e.g., CHO-M2)
-
cAMP assay kit (e.g., based on HTRF, AlphaLISA, or ELISA)
-
Forskolin (an adenylyl cyclase activator)
-
Muscarinic agonist (e.g., oxotremorine-M)
-
This compound stock solution
-
Cell lysis buffer (provided in the assay kit)
-
White, opaque 96-well or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of the muscarinic agonist and forskolin.
-
Add the this compound dilutions to the cells and incubate for a short period.
-
Add the agonist/forskolin mixture to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps as outlined in the kit protocol. This typically involves the addition of detection reagents and an incubation period.
-
Measurement: Read the plate on a compatible plate reader (e.g., for luminescence or fluorescence).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
The inhibitory effect of the agonist will be reversed by this compound in a dose-dependent manner.
-
Plot the percentage of reversal of agonist-induced inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 4: Cytotoxicity Assay (MTT)
This protocol assesses the effect of this compound on cell viability and proliferation to determine its cytotoxic concentration (CC50).
Materials:
-
Cell line of interest (e.g., SH-SY5Y, a human neuroblastoma cell line)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the anticholinergic effects of this compound in a cell culture setting. By employing these assays, scientists can elucidate the specific interactions of this compound with muscarinic receptor subtypes, quantify its functional antagonism, and assess its cytotoxic profile. This information is crucial for advancing our understanding of the pharmacology of tropane alkaloids and for the development of new therapeutic agents targeting the cholinergic system.
References
- 1. A comparative study of behavioural and autonomic effects of atropine and Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Belladonnine as a Standard for Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna, presents a unique challenge and opportunity in phytochemical analysis.[1][2] While less studied than its counterparts atropine (B194438) and scopolamine, its structural relationship to other tropane alkaloids makes it a potential candidate as a reference standard in specialized analytical applications.[3][4] Commercially available preparations of what is termed "this compound" may sometimes be a mixture with atropine, necessitating careful characterization of the standard material.[1] This document provides detailed application notes and proposed protocols for the use of this compound as a standard in phytochemical analysis, addressing its chemical properties, and offering guidance on its application in modern analytical workflows.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. This compound is a crystalline solid with the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₂N₂O₄ | [5] |
| Molecular Weight | 542.72 g/mol | [5] |
| CAS Number | 510-25-8 | [5] |
| Purity | ≥98% | [6] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [5] |
| Storage | Protected from air and light, refrigerate or freeze (2-8 °C). | [6] |
Application Notes
The utility of this compound as a phytochemical standard extends to several areas of research and drug development:
-
Method Development: For the development of new analytical methods aimed at the simultaneous quantification of a wide range of tropane alkaloids, this compound can serve as a unique marker or internal standard, especially when its chromatographic behavior is distinct from other target analytes.
-
Chemotaxonomic Studies: The presence and concentration of this compound can be a chemotaxonomic marker to differentiate between various species or chemotypes within the Solanaceae family.
-
Drug Discovery: In the screening of plant extracts for novel bioactive compounds, this compound can be used as a reference point for the identification and quantification of related tropane alkaloid structures.
-
Quality Control: For herbal preparations known to contain a complex mixture of tropane alkaloids, this compound can be included in a multi-analyte quality control process to ensure the consistency and safety of the product.
Experimental Protocols
Due to the limited availability of established methods using this compound as a primary standard, the following protocols are proposed based on general principles of phytochemical analysis and validated methods for other tropane alkaloids.[7][8][9][10] It is imperative that these methods are fully validated in the user's laboratory.
Protocol 1: Preparation of Standard Solutions and Calibration Curve
Objective: To prepare accurate standard solutions of this compound and construct a calibration curve for quantitative analysis.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and make up to the mark.
-
This stock solution should be stored in an amber vial at 2-8°C and protected from light. Stability under these conditions should be determined by the user.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Construction of Calibration Curve:
-
Inject each working standard solution in triplicate into the HPLC system under the optimized chromatographic conditions (see Protocol 2).
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Protocol 2: Quantitative Analysis of Tropane Alkaloids in Plant Extracts by HPLC
Objective: To quantify the amount of specific tropane alkaloids in a plant extract using this compound as an external or internal standard.
1. Sample Preparation (Acid-Base Extraction):
-
Accurately weigh 1 g of powdered, dried plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and evaporate the methanol under reduced pressure.
-
Redissolve the residue in 25 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 20 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids with 5 x 20 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to dryness.
-
Reconstitute the final residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
2. HPLC Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | Diode Array Detector (DAD) at 210 nm |
3. Quantification:
-
External Standard Method: Inject the prepared plant extract into the HPLC system. Identify and integrate the peak corresponding to the analyte of interest. Calculate the concentration of the analyte using the calibration curve generated with the this compound standard (assuming a similar response factor, which must be experimentally verified).
-
Internal Standard Method: If using this compound as an internal standard, add a known amount of the this compound stock solution to the plant extract before the final volume adjustment. The peak area ratio of the analyte to the internal standard is then used for quantification against a calibration curve prepared with the same internal standard concentration.
Visualizations
Tropane Alkaloid Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of major tropane alkaloids in Atropa belladonna, highlighting the key intermediates.
Caption: Biosynthetic pathway of major tropane alkaloids in Atropa belladonna.
General Workflow for Phytochemical Analysis using a Standard
This diagram outlines the logical steps involved in the quantitative analysis of a plant extract using a reference standard like this compound.
Caption: General workflow for quantitative phytochemical analysis using a standard.
Conclusion
While this compound is not as commonly used as a reference standard as other tropane alkaloids, its availability with a high degree of purity presents an opportunity for its inclusion in advanced phytochemical analysis.[6] The protocols and application notes provided herein offer a starting point for researchers to develop and validate their own methods for the quantification of tropane alkaloids using this compound. Careful method validation, including specificity, linearity, accuracy, precision, and stability studies, is essential to ensure reliable and reproducible results. The continued exploration of less common alkaloids like this compound as standards will undoubtedly contribute to a more comprehensive understanding of the complex chemistry of medicinal plants.
References
- 1. Littorine | C17H23NO3 | CID 4486822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tropinone [webbook.nist.gov]
- 4. Littorine - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chemfaces.com [chemfaces.com]
- 7. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 8. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for the Extraction of Belladonnine from Atropa belladonna
These application notes provide a comprehensive overview and detailed protocols for the extraction of tropane (B1204802) alkaloids, including belladonnine, from Atropa belladonna. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Atropa belladonna, commonly known as belladonna or deadly nightshade, is a perennial herbaceous plant in the nightshade family Solanaceae. It is a significant source of tropane alkaloids, which possess anticholinergic properties. The principal alkaloids include atropine (B194438), scopolamine, and this compound. This compound is a cyclized dimer of apoatropine.[1] These compounds are of great interest in pharmacology due to their effects on the parasympathetic nervous system.[2][3] This document outlines a detailed protocol for the extraction and quantification of these alkaloids from the plant material.
Quantitative Data on Alkaloid Content
The concentration of tropane alkaloids in Atropa belladonna can vary depending on the part of the plant, its geographical origin, and whether it is wild-harvested or cultivated.[4]
| Plant Part | Condition | Total Alkaloid Content (% dry weight) | Atropine Content (% dry weight) | Scopolamine Content (% dry weight) | Reference |
| Leaves | Wild | 2.88% | - | - | [3][5] |
| Roots | Wild | 8.06% | - | - | [3][5] |
| Stem | Wild | 1.42% | - | - | [3][5] |
| Leaves | Cultivated | 1.76% | - | - | [3][5] |
| Roots | Cultivated | 3.3% | - | - | [3][5] |
| Stem | Cultivated | 1.42% | - | - | [3][5] |
| Seeds | Cultivated | 4.82% | - | - | [3][5] |
| Leaves | Commercial | - | 0.16 - 0.27% | - | [6] |
Note: The total alkaloid content includes a mixture of various tropane alkaloids, with atropine and hyoscyamine (B1674123) being the most abundant.
Experimental Protocols
The following protocols describe the extraction and quantification of tropane alkaloids from Atropa belladonna.
Protocol 1: Acid-Base Extraction of Tropane Alkaloids
This protocol is a common method for the extraction of alkaloids from plant material.
Materials:
-
Dried and powdered Atropa belladonna leaves or roots
-
Sulfuric acid (0.1 N)[7]
-
Ammonia (B1221849) solution (concentrated)[7]
-
Diethyl ether (peroxide-free)[7]
-
Methanol[7]
-
Whatman No. 1 filter paper[7]
-
Separatory funnel
-
Sonicator
-
Rotary evaporator
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a sealed tube with 15 mL of 0.1 N sulfuric acid.[7]
-
Sonicate the mixture for 5 minutes to facilitate cell lysis and alkaloid release.[7]
-
Filter the mixture through Whatman No. 1 filter paper, washing the filter with additional 0.1 N sulfuric acid to a final volume of 20 mL of filtrate.[7]
-
Add 1 mL of concentrated ammonia to the filtrate to basify the solution. This converts the alkaloid salts to their free base form.[7]
-
Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with 20 mL of peroxide-free diethyl ether. Repeat the extraction two more times.[7]
-
Combine the diethyl ether extracts and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
-
Dissolve the dried extract in a known volume of methanol (B129727) for further analysis.[7]
Protocol 2: Methanolic Extraction followed by Acid-Base Purification
This protocol uses an initial extraction with methanol, which is effective for a broad range of alkaloids.
Materials:
Procedure:
-
Weigh approximately 0.25 g of the powdered plant material into an Erlenmeyer flask and add 15 mL of methanol.[8]
-
Place the flask in an ultrasonic bath for 60 minutes.[8]
-
Filter the methanolic extract through filter paper into a round-bottom flask.[8]
-
Evaporate the methanol to dryness in a water bath not exceeding 40°C.[8]
-
Dissolve the dried extract in 25 mL of 5% hydrochloric acid with the aid of sonication.[8]
-
Wash the acidic aqueous phase with three 20 mL portions of dichloromethane (B109758) to remove non-alkaloidal compounds. Discard the organic phases.[8]
-
Basify the aqueous extract to pH 10 with 25% ammonium hydroxide.[8]
-
Extract the alkaloids with five 20 mL portions of dichloromethane.[8]
-
Combine the organic phases and dry over 15 g of anhydrous sodium sulfate.[8]
-
Filter the solution and evaporate the solvent to dryness to yield the purified alkaloid extract.[8]
-
Redissolve the extract in methanol for analysis.[8]
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of atropine, which can be adapted for other alkaloids like this compound with appropriate standards.
Instrumentation and Conditions:
-
HPLC System: Waters-Alliance 2695 with a photodiode array detector (PDA).[8]
-
Column: C18 column.[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both acidified with trifluoroacetic acid.[3][8]
-
Gradient Profile: Start with 5% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes.[8]
-
-
Flow Rate: 0.7 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Procedure:
-
Prepare standard solutions of atropine (or other target alkaloids) in methanol at various concentrations (e.g., 50-200 µg/mL) to generate a calibration curve.[6][8]
-
Prepare the sample solution by dissolving the final dried extract in methanol to a known concentration.[8]
-
Filter both standard and sample solutions through a 0.45 µm membrane before injection.[8]
-
Inject the standards and samples into the HPLC system and record the chromatograms.
-
Identify the peaks of interest by comparing their retention times with those of the standards.
-
Quantify the amount of each alkaloid in the sample by comparing the peak area with the calibration curve.
Visualizations
Experimental Workflow for Tropane Alkaloid Extraction
Caption: Workflow for the extraction and analysis of tropane alkaloids.
Generalized Signaling Pathway of Tropane Alkaloids
Caption: Generalized signaling pathway of tropane alkaloids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. How is Homeopathic Belladonna Made? - The American Association for Homeopathic Products [theaahp.org]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
Application Notes and Protocols for the Enantioselective Synthesis of Belladonnine
For Researchers, Scientists, and Drug Development Professionals
Proposed Enantioselective Synthetic Pathway
The proposed pathway to enantiomerically pure Belladonnine is a multi-step sequence that relies on establishing the crucial stereochemistry early in the synthesis. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Enantioselective Preparation of the Tropane (B1204802) Core
The chirality of this compound originates from its constituent tropane units. Therefore, the first critical stage is the enantioselective synthesis of the tropane skeleton. This can be achieved through the stereoselective reduction of tropinone.
Protocol 1: Stereoselective Reduction of Tropinone to Tropine
Tropinone can be stereoselectively reduced to tropine (the 3α-hydroxy isomer), which is the necessary precursor for hyoscyamine.[2][3][4]
Reaction Scheme:
Caption: Stereoselective reduction of tropinone to tropine.
Methodology:
-
A solution of tropinone in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of diisobutylaluminum hydride (DIBAL-H) in THF is added dropwise to the tropinone solution.
-
The reaction mixture is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as methanol (B129727) or aqueous Rochelle's salt.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tropine.
Quantitative Data:
| Parameter | Value | Reference |
| Diastereoselectivity | Selective formation of tropine | [4] |
| Yield | High | [4] |
Step 2: Synthesis of (-)-Hyoscyamine via Esterification
With the chiral tropine in hand, the next step is the esterification with an enantiomerically pure derivative of tropic acid. (-)-Hyoscyamine is the naturally occurring, biologically active enantiomer.[5][6]
Protocol 2: Preparation of (-)-O-Acetyltropic Acid Chloride
This protocol is adapted from a patented procedure for preparing enantiomerically pure tropic acid esters.[1][7]
Methodology:
-
(-)-Tropic acid is added to acetyl chloride with stirring at ambient temperature. After the reaction is complete (monitored by TLC), excess acetyl chloride is removed.
-
Thionyl chloride is added dropwise to the resulting (-)-O-acetyl tropic acid solution.
-
The solution is stirred overnight at ambient temperature, followed by gentle heating (e.g., 50 °C) for one hour.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude (-)-O-acetyltropic acid chloride.
Protocol 3: Esterification of Tropine with (-)-O-Acetyltropic Acid Chloride
Reaction Scheme:
Caption: Esterification and deacetylation to yield (-)-Hyoscyamine.
Methodology:
-
Tropine and (-)-O-acetyltropic acid chloride are stirred in an inert solvent such as methylene (B1212753) chloride at ambient temperature.
-
The reaction progress is monitored by TLC.
-
Once the esterification is complete, the resulting (-)-O-acetylhyoscyamine is deacetylated. This can be achieved by stirring with hydrochloric acid (e.g., 5% HCl) at room temperature.
-
The deacetylation is monitored by TLC until completion.
-
The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution), and the free base, (-)-hyoscyamine, is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to yield (-)-hyoscyamine, which can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Optical Purity of Ester | >99.8% | [1][7] |
| Yield | Good | [1][7] |
Step 3: Dehydration of (-)-Hyoscyamine to Apoatropine
Apoatropine is formed by the dehydration of atropine (B194438) (or its enantiomer, hyoscyamine). This elimination reaction is typically acid-catalyzed.[8][9]
Protocol 4: Acid-Catalyzed Dehydration of (-)-Hyoscyamine
Reaction Scheme:
Caption: Dehydration of (-)-Hyoscyamine to Apoatropine.
Methodology:
-
(-)-Hyoscyamine (or its salt, e.g., hyoscyamine sulfate) is carefully added to a strong acid, such as concentrated sulfuric acid or nitric acid.
-
The mixture is heated to reflux for a specified period, with the reaction progress monitored by a suitable analytical technique (e.g., HPLC).
-
After cooling to room temperature, the reaction mixture is carefully neutralized by the dropwise addition of a base, such as 10% sodium carbonate solution, until the pH is basic.
-
The aqueous solution is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude apoatropine base.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly stated, optimization required | [8][9] |
Step 4: Dimerization of Apoatropine to this compound
The final step in the proposed synthesis is the dimerization of apoatropine to form this compound. This reaction is known to occur, particularly under basic conditions or upon heating.[5]
Protocol 5: Dimerization of Apoatropine
Reaction Scheme:
Caption: Dimerization of Apoatropine to this compound.
Methodology:
-
Crude or purified apoatropine is dissolved in a suitable solvent.
-
The dimerization can be promoted by heating the solution or by the addition of a base.
-
The reaction should be monitored to optimize for the formation of this compound and minimize the formation of other by-products.
-
Upon completion, the product can be isolated and purified using chromatographic techniques.
Note on Stereochemistry: The dimerization of apoatropine can potentially lead to a mixture of diastereomers of this compound. The stereochemical outcome of this reaction under various conditions would require further investigation and optimization to achieve a stereoselective synthesis of a single this compound isomer.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Dependent on reaction conditions | [5] |
| Stereoselectivity | Requires further investigation |
Conclusion
The enantioselective synthesis of this compound presents a significant challenge due to the lack of a published, unified procedure. However, by leveraging established and reliable methods for the key transformations—stereoselective synthesis of the tropane core, esterification with enantiopure tropic acid, dehydration, and dimerization—a plausible synthetic route can be constructed. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the enantioselective synthesis of this complex tropane alkaloid. Further research into the optimization of each step, particularly the final dimerization, is warranted to develop a highly efficient and stereoselective total synthesis.
References
- 1. IL118660A - Process for preparing enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 2. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 7. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of Belladonnine in Neuropharmacology Research: A Practical Guide
A Note on Belladonnine: Scientific literature providing specific, detailed neuropharmacological data and experimental protocols for the isolated compound this compound is scarce. This compound is identified as a cyclized dimer of apoatropine, an alkaloid also found in plants of the Solanaceae family.[1] Commercially available preparations labeled as "this compound" may sometimes be a mixture of belladonna alkaloids, including atropine (B194438).[1]
Given the limited availability of data for this compound, this document will focus on the principal and well-characterized tropane (B1204802) alkaloids from Atropa belladonna: Atropine and Scopolamine (B1681570) . These compounds are the primary mediators of the neuropharmacological effects of belladonna extracts and serve as cornerstone research tools in neuropharmacology. The methodologies and principles described herein are broadly applicable to the study of muscarinic receptor antagonists.
Introduction to Belladonna Alkaloids in Neuropharmacology
Atropine and scopolamine are potent, non-selective, competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[[“]] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By blocking these receptors, atropine and scopolamine inhibit parasympathetic nerve impulses, leading to a range of physiological effects.[[“]] Both compounds can cross the blood-brain barrier, giving rise to significant central nervous system (CNS) effects, which makes them valuable tools for studying cholinergic modulation of neuronal activity, cognition, and behavior.[[“]] In research settings, they are frequently used to induce transient cognitive deficits in animal models, providing a platform to investigate potential therapeutic agents for conditions like Alzheimer's disease.[3]
Data Presentation
The following tables summarize the binding affinities of Atropine and Scopolamine for the five muscarinic receptor subtypes (M1-M5). It is important to note that affinity values (Ki) can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell type.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | Ki (nM) | Tissue/Cell Line | Radioligand |
| M1 | ~1-2 | Human Cerebral Arteries | [3H]-QNB |
| M2 | ~1-3 | Dog Cerebral Arteries | [3H]-QNB |
| M3 | ~1-2 | Guinea Pig Jejunum | [3H]-QNB |
| M4 | ~1-3 | Rat Brain | [3H]-QNB |
| M5 | ~1-2 | CHO-K1 Cells | [3H]-NMS |
Note: The Ki values are indicative and represent a general range found in the literature. Specific values can be found in sources such as Characterization of muscarinic cholinergic receptors in human and dog cerebral arteries.[4]
Table 2: Muscarinic Receptor Binding Affinities of Scopolamine
| Receptor Subtype | Ki (nM) | Tissue/Cell Line | Radioligand |
| M1 | ~0.1-1 | CHO-K1 Cells | [3H]-NMS |
| M2 | ~0.1-1 | CHO-K1 Cells | [3H]-NMS |
| M3 | ~0.1-1 | CHO-K1 Cells | [3H]-NMS |
| M4 | ~0.1-1 | CHO-K1 Cells | [3H]-NMS |
| M5 | ~0.1-1 | CHO-K1 Cells | [3H]-NMS |
Note: Scopolamine generally exhibits high affinity across all muscarinic receptor subtypes. For more detailed binding data, refer to specialized pharmacological databases and literature.
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling
The primary mechanism of action of atropine and scopolamine is the competitive antagonism of muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding and initiating downstream signaling cascades.
Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling.
Experimental Workflow for In Vitro Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Caption: Workflow for Radioligand Binding Assay.
Experimental Workflow for In Vivo Electrophysiology
In vivo electrophysiology allows for the study of how muscarinic antagonists affect neuronal activity in a living animal.
Caption: Workflow for In Vivo Electrophysiology.
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of atropine or scopolamine for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Test compound: Atropine or Scopolamine.
-
Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype.
-
Harvest the cells and pellet them by centrifugation.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Add the Assay Buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or the test compound to the appropriate wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Electrophysiology in Rodents
Objective: To assess the effect of systemically administered atropine or scopolamine on the firing rate of neurons in a specific brain region (e.g., hippocampus or prefrontal cortex).
Materials:
-
Adult male rat or mouse.
-
Anesthetic (e.g., isoflurane (B1672236) or urethane).
-
Stereotaxic apparatus.
-
High-impedance microelectrode.
-
Electrophysiology recording system (amplifier, data acquisition system).
-
Atropine or scopolamine solution for injection (e.g., intraperitoneal).
-
Saline solution (vehicle control).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region.
-
-
Electrode Implantation:
-
Slowly lower the microelectrode to the desired coordinates of the target brain region.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Baseline Recording:
-
Record the spontaneous firing rate of a well-isolated neuron for a stable baseline period (e.g., 10-15 minutes).
-
-
Drug Administration:
-
Administer a single dose of atropine, scopolamine, or saline via intraperitoneal injection.
-
-
Post-Drug Recording:
-
Continue to record the activity of the same neuron for an extended period (e.g., 60-120 minutes) to observe the full time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute bins).
-
Compare the post-drug firing rate to the baseline firing rate to determine if the drug caused a significant change (e.g., increase or decrease) in neuronal activity.
-
Analyze changes in firing patterns (e.g., burst firing) and local field potential oscillations.
-
Protocol 3: Rodent Behavioral Testing - Morris Water Maze
Objective: To evaluate the effect of atropine or scopolamine on spatial learning and memory in rodents.
Materials:
-
Morris water maze (a large circular pool filled with opaque water).
-
A hidden escape platform.
-
Video tracking system.
-
Atropine or scopolamine solution for injection.
-
Saline solution (vehicle control).
Procedure:
-
Acquisition Phase (Training):
-
Administer the test compound (atropine or scopolamine) or saline to the animals a set time before training (e.g., 30 minutes).
-
Place the animal in the water maze from one of several starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Repeat this process for several trials per day over several consecutive days.
-
-
Probe Trial (Memory Test):
-
On the day after the final training day, remove the escape platform from the maze.
-
Administer the same treatment as during the acquisition phase.
-
Place the animal in the maze and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the animal's swim path using the video tracking system.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. Animals in the control group should show a decrease in both measures, indicating learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. Control animals should spend significantly more time in the target quadrant. A deficit in these measures in the drug-treated group indicates impaired spatial memory.
-
Conclusion
While specific neuropharmacological data for this compound remains limited, the foundational alkaloids of Atropa belladonna, atropine and scopolamine, are indispensable tools in neuroscience research. Their well-characterized antagonism of muscarinic acetylcholine receptors allows for the precise investigation of cholinergic system function in health and disease. The protocols outlined above provide a framework for researchers to explore the effects of these and other muscarinic receptor antagonists on neuronal signaling and behavior, contributing to the development of new therapies for a variety of neurological and psychiatric disorders.
References
Troubleshooting & Optimization
Challenges in Belladonnine quantification in complex matrices
Welcome to the Technical Support Center for Belladonnine Quantification. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of analyzing this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] It is a dimer of apoatropine.[1] Quantifying this compound in complex matrices like plant extracts, blood, or urine is challenging due to several factors:
-
Low Concentrations: this compound is often present at lower concentrations compared to other primary alkaloids like atropine (B194438) and scopolamine.
-
Matrix Interferences: Biological and plant matrices are complex, containing numerous compounds (lipids, proteins, pigments, other alkaloids) that can interfere with the analysis, leading to inaccurate results.[2]
-
Physicochemical Properties: As a tropane alkaloid, this compound is a basic compound. This can lead to issues like peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase.[3]
-
Lack of Commercial Standards: Pure this compound reference standards may not be as readily available as those for more common alkaloids, complicating method development and validation.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the analysis of tropane alkaloids.[2][4]
-
HPLC with UV Detection: This is a widely used method, often employing a C18 column.[5][6] Detection is typically performed at a low wavelength (around 210 nm) where tropane alkaloids absorb UV light.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for complex matrices due to its high selectivity and sensitivity. It can distinguish this compound from other co-eluting compounds and provide structural information through fragmentation patterns.
-
Gas Chromatography (GC): GC can also be used, but tropane alkaloids may require derivatization to increase their volatility and prevent thermal degradation in the injector port.[3]
Q3: How can I improve the extraction of this compound from a plant matrix?
A3: A multi-step extraction process is typically required to isolate alkaloids from plant material. A common approach involves:
-
Initial Extraction: The powdered plant material is first extracted with an organic solvent like methanol (B129727) or ethanol (B145695) to pull out a wide range of compounds, including the alkaloids.[5][6]
-
Acid-Base Partitioning: This is a crucial step to separate the basic alkaloids from neutral and acidic compounds.[5][6]
-
The crude extract is acidified (e.g., with HCl), which protonates the alkaloids, making them soluble in the aqueous phase.
-
This aqueous phase is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove lipids and other non-polar interferences.[5][6]
-
The pH of the aqueous phase is then raised (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in an organic solvent.[6]
-
The alkaloids are then extracted into a non-polar organic solvent.[6]
-
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used as a final polishing step. A cation-exchange sorbent is often effective for trapping and eluting basic compounds like tropane alkaloids.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/Inconsistent Recovery | Inefficient Extraction: The solvent system or pH may not be optimal for this compound. | - Ensure the plant material is finely powdered for maximum surface area.- Optimize the pH during acid-base extraction; alkaloids are more soluble in acidic aqueous solutions and non-polar organic solvents when in their free base form.[2]- Consider using a stronger extraction solvent or a different SPE sorbent.[3] |
| Analyte Degradation: this compound may be unstable under the extraction or storage conditions. | - Avoid high temperatures during solvent evaporation steps.[6]- Protect samples from light, as some alkaloids are light-sensitive.[7]- Analyze samples as quickly as possible after extraction or store them at low temperatures (e.g., -20°C). | |
| Poor Chromatographic Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: The basic amine group of this compound interacts with acidic silanol groups on the silica-based C18 column.[3] | - Use a "base-deactivated" or "end-capped" HPLC column designed to minimize silanol interactions.[3]- Lower the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) to ensure the alkaloid is fully protonated and to suppress the ionization of silanols.[5]- Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample and re-inject to see if the peak shape improves.[3] | |
| Matrix Effects (in LC-MS) | Ion Suppression or Enhancement: Co-eluting compounds from the matrix interfere with the ionization of this compound in the mass spectrometer source. | - Improve sample cleanup using techniques like SPE to remove interfering compounds.[3]- Optimize chromatographic separation to ensure this compound does not co-elute with major matrix components.- Use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte, allowing for accurate correction. |
| Retention Time Shifts | Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Use a buffered mobile phase to maintain a consistent pH. |
| Column Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column Degradation: The stationary phase is degrading over time. | - Flush the column regularly and replace it if performance does not improve. |
Experimental Protocols
Sample Preparation (Acid-Base Extraction)
-
Weigh approximately 0.25 g of finely powdered plant material into a flask.[6]
-
Add 15 mL of methanol and sonicate for 60 minutes.[6]
-
Filter the extract and evaporate the solvent at a temperature not exceeding 40°C.[6]
-
Redissolve the dried extract in 25 mL of 5% hydrochloric acid (HCl), using sonication to aid dissolution.[6]
-
Transfer the acidic solution to a separatory funnel and wash three times with 20 mL of dichloromethane (B109758) to remove non-polar impurities. Discard the organic layers.[6]
-
Adjust the pH of the aqueous phase to 10 with ammonium hydroxide.[6]
-
Extract the alkaloids from the basified aqueous phase five times with 20 mL of dichloromethane.[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.[6]
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution is often effective.
-
Gradient Program:
-
Flow Rate: 0.7 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.[6]
Quantitative Data Summary
Specific quantitative data for this compound is scarce in the literature. The following tables summarize the results for the related and more abundant tropane alkaloid, atropine, to provide context for expected concentration ranges and method performance.
Table 1: Atropine Content in Commercial Atropa belladonna Leaf Samples
| Sample ID | Atropine Content (%) |
| Sample 1 | 0.16 |
| Sample 2 | 0.21 |
| Sample 3 | 0.27 |
| Sample 4 | 0.19 |
Source: Adapted from a study on atropine quantification in commercial belladonna leaves.[5]
Table 2: HPLC Method Validation Parameters for Atropine Quantification
| Parameter | Result |
| Linearity Range | 50 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 3.75 µg/mL |
| Limit of Quantification (LOQ) | 11.4 µg/mL |
| Accuracy (Recovery) | 103.0% |
Source: Adapted from a validated HPLC method for atropine.[5]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [agris.fao.org]
- 6. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
- 9. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Belladonnine extraction from Atropa belladonna
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of belladonnine and other tropane (B1204802) alkaloids from Atropa belladonna.
Frequently Asked Questions (FAQs)
Q1: What are the major tropane alkaloids found in Atropa belladonna and where are they located in the plant?
The primary chemical constituents of Atropa belladonna are tropane alkaloids, with l-hyoscyamine (B7768854) and its racemic form, atropine (B194438), being the most abundant.[1] Other notable alkaloids include scopolamine (B1681570), this compound, and cuscohygrine. The biosynthesis of these alkaloids primarily occurs in the roots, after which they are transported to other parts of the plant, including the stem, leaves, and fruits. Consequently, leaves, stems, roots, and fruits all contain significant amounts of these alkaloids. One study found the highest concentrations of atropine and scopolamine in the fruit extract.[2]
Q2: How does the harvesting time and environmental conditions affect alkaloid yield?
The alkaloid content in Atropa belladonna is significantly influenced by environmental conditions and the time of harvest. Plants grown in sunny and dry seasons tend to have the highest percentage of alkaloids.[3] For instance, one report indicated an alkaloid content of 0.68% in May and June during a sunny, dry period, compared to 0.34% in the same months with less sunshine.[3] The developmental stage of the plant is also crucial, with alkaloid content varying seasonally.[4] It is recommended to harvest the leaves as soon as the plants begin to flower, as this is when the alkaloid content is typically at its peak.[5]
Q3: What is the impact of the drying process on the final alkaloid composition?
The drying process is a critical step that can alter the alkaloid profile. In fresh plant material, L-hyoscyamine is the predominant active form. During the drying process, a portion of the L-hyoscyamine undergoes racemization to form D-hyoscyamine, resulting in the racemic mixture known as atropine. This conversion can lead to a 50% reduction in the amount of the more active L-hyoscyamine. Therefore, rapid drying of the harvested plant parts in the sun or with controlled heat is recommended to minimize the degradation of alkaloids and preserve the desired composition.[3][5]
Q4: Which solvents are most effective for extracting this compound and other tropane alkaloids?
The choice of solvent is a critical factor in determining the efficiency of alkaloid extraction. Tropane alkaloids are typically extracted using a polar solvent, often in an acidified aqueous solution to form soluble salts.[6] Common solvents and solvent systems mentioned in the literature include:
-
Acidified Water: Dilute acids like hydrochloric acid or acetic acid are used to extract the alkaloids as their soluble salts.[6][7]
-
Ethanol/Methanol (B129727): Alcohols are effective for extracting a broad range of compounds, including alkaloids. A 50-90% alcohol solution can be used for percolation.[8]
-
Chloroform-Methanol-Ammonia (Kamada solvent): A mixture of chloroform, methanol, and ammonia (B1221849) (e.g., in a 15:15:1 v/v/v ratio) has been shown to be effective, particularly in methods like bubble column extraction.[1]
-
Petroleum Ether: This non-polar solvent is often used as a preliminary step to remove fats and other non-alkaloidal impurities (defatting) before the primary alkaloid extraction.[7]
Q5: What analytical methods are suitable for the qualitative and quantitative analysis of this compound?
Several analytical techniques can be employed for the identification and quantification of this compound and other tropane alkaloids in the extracts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for the quantitative analysis of atropine and scopolamine.[2]
-
Thin-Layer Chromatography (TLC): TLC is a simpler method used for the identification of alkaloids like atropine.[7] The use of a specific mobile phase and a visualizing agent like Dragendorff's reagent allows for the detection of the alkaloids as colored spots.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the qualitative and quantitative analysis of volatile compounds in the extract, including some alkaloids.[9]
-
UV-Visible Spectroscopy: This method can be used for quantitative analysis after the formation of a colored complex between the alkaloid and a reagent like chloranilic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Alkaloid Yield | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. | - Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., less than 350 µm) to increase the surface area for solvent contact.[1]- Optimize Extraction Time: Ensure the extraction duration is sufficient. For methods like bubble column extraction, an optimal time of around 24 minutes has been reported.[1]- Increase Solvent-to-Material Ratio: A higher ratio (e.g., 15 mL/g) can enhance extraction efficiency.[1] |
| Improper pH: The pH of the extraction medium is crucial for alkaloid solubility. | - Acidic Extraction: Maintain a low pH (around 2) during the initial aqueous extraction to ensure the alkaloids are in their soluble salt form.- Alkaline Basification: Ensure the pH is sufficiently high (around 10) during the liquid-liquid extraction into an organic solvent to convert the alkaloid salts back to their free base form.[1][2] | |
| Suboptimal Plant Material: The alkaloid content of the plant material itself may be low. | - Harvesting Time: Harvest plants during the flowering stage and in sunny, dry conditions for higher alkaloid content.[3][5]- Plant Part: Use plant parts known to have higher alkaloid concentrations, such as the fruits and leaves.[2] | |
| Presence of Impurities in the Final Extract | Co-extraction of Unwanted Compounds: Solvents can extract other compounds like chlorophyll (B73375) and fats along with the alkaloids. | - Defatting Step: Perform a pre-extraction with a non-polar solvent like petroleum ether to remove lipids.[7]- Liquid-Liquid Partitioning: Utilize the pH-dependent solubility of alkaloids to separate them from neutral and acidic impurities through multiple liquid-liquid extraction steps. |
| Incomplete Separation of Layers: During liquid-liquid extraction, incomplete separation can lead to cross-contamination. | - Allow Sufficient Time for Separation: Ensure the two immiscible layers have completely separated before proceeding.- Use a Separatory Funnel: Employ a separatory funnel for clean and efficient separation of the aqueous and organic phases.[6] | |
| Degradation of Alkaloids | High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of thermolabile alkaloids. | - Use Moderate Temperatures: If using heat, maintain a controlled temperature (e.g., 40°C for vacuum evaporation) to minimize degradation.[1]- Consider Non-thermal Methods: Employ methods like ultrasonic-assisted extraction which can enhance efficiency at lower temperatures.[1] |
| Racemization of l-hyoscyamine: The drying process and subsequent processing can convert the active l-hyoscyamine to the less active atropine. | - Rapid Drying: Dry the plant material quickly after harvesting.[3]- Mild Extraction Conditions: Avoid harsh chemical treatments or prolonged heating that could promote racemization. |
Data Presentation
Table 1: Influence of Plant Part on Atropine and Scopolamine Content
| Plant Part | Atropine (mg/g of extract) | Scopolamine (mg/g of extract) |
| Fruit | 46.7 | 8.74 |
| Leaf | Data not specified, but noted as high | Data not specified, but noted as high |
| Stem | 4.91 | Data not specified |
| Root | Data not specified | Not detected |
Source: Adapted from a study on Atropa belladonna grown in Iran.[2]
Table 2: Optimized Conditions for Modified Bubble Column Extraction with Ultrasonic Bath
| Parameter | Optimal Value |
| Extraction Solvent | Chloroform-Methanol-Ammonia (15:15:1 v/v/v) |
| Particle Size | < 350 µm |
| Extraction Time | 23.95 min |
| Liquor to Material Ratio | 15.08 mL/g |
| Air Flow | 6.31 mL/min·g |
| Resulting Atropine Yield | 6.81% |
Source: Based on an optimization study for atropine extraction.[1]
Experimental Protocols
Protocol 1: Classical Acid-Base Extraction of Tropane Alkaloids
This protocol outlines a standard laboratory procedure for the extraction of tropane alkaloids from dried Atropa belladonna leaves.
Materials:
-
Dried and powdered Atropa belladonna leaves
-
10% Sodium Carbonate solution
-
Petroleum Ether
-
5% Acetic Acid
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Methanol
-
Beakers, filter paper, separatory funnel, rotary evaporator
Procedure:
-
Defatting: Moisten the powdered leaves with a 10% sodium carbonate solution and extract with petroleum ether to remove fats and other non-polar compounds. Filter the mixture and discard the petroleum ether fraction.[7]
-
Acidic Extraction: Extract the defatted plant material with 5% aqueous acetic acid. This will convert the alkaloids into their water-soluble acetate (B1210297) salts. Filter the mixture to separate the acidic extract from the plant debris.[7]
-
Removal of Non-alkaloidal Acidic Compounds: Wash the acidic aqueous layer with diethyl ether in a separatory funnel. The ether layer will contain acidic impurities and should be discarded.[7]
-
Basification and Free-Base Extraction: Add sodium carbonate solution to the aqueous layer until the pH is alkaline. This will convert the alkaloid salts back to their free base form, which will precipitate.[7]
-
Extract the alkaline aqueous solution multiple times with diethyl ether. The free-base alkaloids will dissolve in the diethyl ether.
-
Drying and Concentration: Combine the diethyl ether extracts and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.[7]
-
Purification (Optional): The crude extract can be further purified by dissolving it in alcohol containing sodium hydroxide (B78521) to convert any remaining hyoscyamine (B1674123) to atropine, followed by recrystallization from acetone.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Atropine and Scopolamine Quantification
This protocol provides a general method for the quantitative analysis of atropine and scopolamine in the obtained extract.
Materials:
-
Crude alkaloid extract
-
Standard solutions of atropine and scopolamine (e.g., 0.1 mg/mL in methanol)[2]
-
Methanol (HPLC grade)
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)[2]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration. Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[2] Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of atropine and scopolamine in methanol at different known concentrations to create a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 analytical column[2]
-
Column Temperature: 35°C[2]
-
Mobile Phase: A suitable mobile phase for the separation of tropane alkaloids (e.g., a gradient of acetonitrile (B52724) and a buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for atropine and scopolamine (e.g., 210 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak areas for atropine and scopolamine.
-
Quantification: Calculate the concentration of atropine and scopolamine in the sample by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Low this compound Yield.
References
- 1. scispace.com [scispace.com]
- 2. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DIURNAL AND DEVELOPMENTAL VARIATION OF ALKALOID ACCUMULATION IN ATROPA BELLADONNA | International Society for Horticultural Science [ishs.org]
- 5. HORT282 :: Lecture 28 [eagri.org]
- 6. quora.com [quora.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. CN1846752A - Belladonna extract preparing process - Google Patents [patents.google.com]
- 9. brieflands.com [brieflands.com]
Belladonnine Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of belladonnine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in aqueous solutions?
A1: this compound is a tropane (B1204802) alkaloid, specifically a cyclized dimer of apoatropine. Its primary stability issue in aqueous solutions is its susceptibility to degradation, which is highly dependent on the pH and temperature of the solution. As a product of atropine (B194438) degradation, its concentration in solution can be dynamic.
Q2: My this compound solution has changed color/become cloudy. What does this indicate?
A2: A change in color or the appearance of turbidity or precipitation in your this compound solution can indicate degradation or solubility issues. Degradation pathways may lead to the formation of colored byproducts. Cloudiness suggests that the concentration of this compound or its degradation products has exceeded their solubility in the aqueous medium.
Q3: How does pH affect the stability of this compound in my experiments?
A3: The stability of this compound, like other tropane alkaloids, is significantly influenced by pH. It is generally more stable in acidic conditions. In neutral to alkaline aqueous solutions, the precursor to this compound, apoatropine, is more readily formed from atropine, and subsequently, this compound can degrade further. For optimal stability, maintaining a slightly acidic pH is recommended.
Q4: What are the ideal storage conditions for aqueous this compound solutions?
A4: To maximize stability, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and protected from light. The pH of the solution should ideally be maintained in the slightly acidic range (e.g., pH 4-5).
Q5: I am observing inconsistent results in my bioassays using a this compound solution. Could this be a stability issue?
A5: Yes, inconsistent bioassay results are a common consequence of this compound instability. Degradation of this compound in the experimental medium can lead to a decrease in its effective concentration over time, resulting in variable biological effects. It is crucial to consider the stability of your working solutions throughout the duration of your experiment.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity | Degradation of this compound in the aqueous solution. | Prepare fresh solutions before each experiment. Assess the stability of this compound in your specific experimental buffer and at the working temperature. Consider using a stability-indicating analytical method like HPLC to determine the actual concentration. |
| High variability between experimental replicates | Inconsistent degradation of this compound across different samples or at different times. | Ensure uniform preparation and handling of all solutions. Minimize the time between solution preparation and use. Control the temperature and pH of your experimental setup rigorously. |
| Visible precipitate or cloudiness in the solution | Poor solubility of this compound or its degradation products. | Confirm the solubility of this compound in your chosen buffer system. You may need to adjust the pH or consider the use of a co-solvent if compatible with your experimental design. |
| Change in pH of the solution over time | Degradation products may have acidic or basic properties. | Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Monitor the pH of your solutions at the beginning and end of your experiments. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide illustrative data based on the general behavior of related tropane alkaloids. This data should be used as a guideline for experimental design.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Apparent First-Order Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4.0 | 0.01 | 69.3 |
| 5.0 | 0.03 | 23.1 |
| 7.0 | 0.15 | 4.6 |
| 8.0 | 0.45 | 1.5 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Apparent First-Order Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.05 | 13.9 |
| 25 | 0.15 | 4.6 |
| 37 | 0.35 | 2.0 |
Table 3: Illustrative Solubility Profile of this compound in Aqueous Buffers at 25°C
| pH | Approximate Solubility (mg/mL) |
| 4.0 | 15 |
| 5.0 | 10 |
| 7.0 | 2 |
| 8.0 | 1 |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound standard.
-
Dissolution: Dissolve the this compound in a small amount of a suitable acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5).
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the same buffer.
-
Sterilization (if required): If sterility is required for cell-based assays, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately or store at 2-8°C, protected from light, for a limited time. It is highly recommended to perform a stability check if stored for more than a few hours.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method can be adapted for stability studies to measure the concentration of this compound over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the samples.
Visualizations
Technical Support Center: Overcoming Poor Resolution in Belladonnine HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Belladonnine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?
Poor resolution in the HPLC analysis of this compound, a tropane (B1204802) alkaloid, typically manifests as peak broadening, peak tailing, or peak fronting. The primary causes often relate to secondary chemical interactions on the column, improper method parameters, or issues with the HPLC system itself.[1][2] Key factors include:
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Secondary Silanol (B1196071) Interactions: this compound is a basic compound. Strong interactions between its basic functional groups and acidic residual silanol groups on the silica-based column packing are a major cause of peak tailing.[3][4]
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Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of both this compound and the column's stationary phase. An unoptimized pH can lead to inconsistent interactions and poor peak shape.[5][6]
-
Column Overload: Injecting a sample that is too concentrated or has too large a volume can exceed the column's capacity, leading to peak distortion, most commonly fronting or tailing.[5][7][8]
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Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase, resulting in broader peaks and reduced efficiency.[2][9]
-
System and Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly peak fronting.[9][10]
Q2: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound.[4][7] This is primarily due to secondary retention mechanisms, where some analyte molecules are more strongly retained than others.[3]
The most common cause is the interaction between the protonated basic analyte and ionized, acidic silanol groups (Si-OH) on the surface of the silica (B1680970) packing material in reversed-phase columns.[8] These strong interactions delay the elution of a fraction of the analyte molecules, resulting in a "tail."[3] Other causes can include column contamination, packing bed deformation, or excessive column dead volume.[1][7]
Q3: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates specific problems.[1][8] The most frequent causes include:
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High Sample Concentration (Overload): Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel through the column more quickly and leading to a fronting peak.[5][8]
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Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to an uneven distribution and cause fronting.[7][8]
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Column Collapse: A physical change or collapse of the column's packed bed, often due to operating under harsh temperature or pH conditions outside the column's recommended limits, can result in peak fronting.[7][8]
Q4: How does mobile phase pH affect the peak shape of this compound?
As a basic alkaloid, this compound's peak shape is highly dependent on the mobile phase pH. The pH controls the ionization of both the analyte and the stationary phase's residual silanol groups.[4][6]
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At low pH (e.g., pH 2.5-3.5): this compound will be protonated (positively charged). The acidic silanol groups on the column will also be protonated (neutral), which minimizes the strong ionic interactions that cause peak tailing.[4][11] This is often the ideal range for analyzing basic compounds.
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At mid-range pH: A mix of ionized and non-ionized forms of the analyte and silanol groups can exist, leading to multiple interaction mechanisms and poor, broad peaks.[5]
-
At high pH: The silanol groups are deprotonated (negatively charged), which can lead to very strong ionic interactions with the protonated analyte, causing severe peak tailing.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Resolution
When encountering poor resolution, a systematic approach is crucial to identify and resolve the issue efficiently. The following workflow provides a step-by-step process from initial checks to method optimization.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Guide 2: Mitigating Peak Tailing for this compound
This guide focuses on the chemical interactions causing peak tailing for basic analytes like this compound and presents targeted solutions.
Caption: Chemical interactions causing peak tailing and corresponding solutions.
Experimental Protocols & Data
Recommended Starting HPLC Methodologies
The following table summarizes starting conditions for this compound (or related tropane alkaloid) analysis compiled from various validated methods. These can be used as a baseline for method development and optimization.[12][13][14][15]
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Method 3 (Isocratic) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.08% Trifluoroacetic Acid (TFA) | Acetonitrile (B52724) | Acetonitrile |
| Mobile Phase B | Acetonitrile with 0.01% TFA | 50 mM KH₂PO₄ (pH 2.95) | 50 mM Phosphate Buffer (pH 2.95) |
| Gradient/Isocratic | Gradient: 5% B to 100% B in 15 min | Isocratic: 20:80 (A:B) | Isocratic: 10:90 (A:B) |
| Flow Rate | 0.7 mL/min | 1.5 mL/min | 0.8 mL/min |
| Column Temp. | Ambient | 35°C | Ambient |
| Detection (UV) | 210 nm | Not Specified | 210 nm |
| Injection Volume | 10 µL | 20 µL | 20 µL |
| Reference | [13] | [14] | [15] |
Detailed Protocol: Sample Preparation and Analysis
This protocol provides a detailed methodology for the extraction and HPLC analysis of this compound from plant material, based on established methods for atropine.[12][13]
1. Sample Preparation (Acid-Base Extraction)
-
Extraction: Weigh approximately 0.25 g of powdered, dried Atropa belladonna leaves into a flask. Add 15 mL of methanol (B129727) and sonicate for 60 minutes.
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Filtration: Filter the crude methanolic extract into a round-bottom flask. Wash the filter with an additional 2x1 mL of methanol.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Acidification: Transfer the dried extract to a separatory funnel using 25 mL of 5% Hydrochloric Acid (HCl).
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Washing: Wash the acidic aqueous phase with 3 x 20 mL of dichloromethane (B109758) to remove non-basic compounds. Discard the organic (dichloromethane) phases.
-
Basification: Basify the aqueous extract to pH 10 with ammonium (B1175870) hydroxide (B78521) (25% NH₄OH).
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Final Extraction: Extract the alkaloids from the basic aqueous phase with 5 x 20 mL of dichloromethane.
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Drying and Reconstitution: Combine the organic phases and dry them over anhydrous sodium sulfate. Evaporate the dichloromethane to dryness. Reconstitute the final extract in a known volume of mobile phase for HPLC analysis.
2. HPLC Analysis (Based on Method 1)
-
System Setup: Use an HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm) and a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.08% (v/v) Trifluoroacetic Acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.01% (v/v) Trifluoroacetic Acid.
-
Filter both phases through a 0.45 µm membrane and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
-
0.00 min: 5% B
-
15.00 min: 100% B
-
20.00 min: 100% B (isocratic hold)
-
Post-run: Equilibrate at 5% B for 10 minutes before the next injection.
-
-
-
Analysis: Inject the prepared sample and standard solutions of this compound to identify and quantify the analyte. Ensure system suitability parameters (e.g., resolution, tailing factor) are met before analyzing samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaguru.co [pharmaguru.co]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 14. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
Optimizing Belladonnine dosage for in vitro cell culture experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing belladonnine dosage for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1][2] Its biological effects are primarily attributed to its anticholinergic properties, similar to other well-known alkaloids from Atropa belladonna like atropine (B194438) and hyoscyamine.[2][3] These alkaloids act as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these G protein-coupled receptors, this compound can inhibit downstream signaling pathways.[6][7]
Q2: Which signaling pathways are affected by this compound?
A2: this compound's antagonism of muscarinic receptors can affect multiple key signaling pathways. There are five subtypes of mAChRs (M1-M5) linked to different G proteins:[5]
-
M1, M3, and M5 receptors typically couple to Gq proteins, which activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately increases intracellular calcium levels.[4]
-
M2 and M4 receptors preferentially couple to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[5][8]
This compound's blockade of these receptors would inhibit both the Gq/PLC and Gi/cAMP pathways.
Q3: How should I dissolve this compound for use in cell culture?
Q4: What is a good starting concentration range for a dose-response experiment?
A4: Since specific in vitro dosage data for pure this compound is limited, a broad concentration range should be tested initially. Based on general practices for novel compounds or plant extracts, a wide logarithmic range is recommended for initial screening. For example, you could start with a range from 1 nM to 100 µM (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). Subsequent experiments can then focus on a narrower range around any observed effective concentration.
Troubleshooting Guide
Q1: I am not observing any cellular response to this compound treatment. What should I do?
A1: There are several potential reasons for a lack of effect:
-
Concentration Too Low: The effective concentration may be higher than the range you tested. Try a higher concentration range in your next experiment.
-
Cell Type: Your chosen cell line may not express the target muscarinic receptors or may have low expression levels. Confirm receptor expression via literature search, qPCR, or Western blot.
-
Compound Inactivity: Ensure the compound has not degraded. Was the stock solution prepared and stored correctly?
-
Assay Insensitivity: The assay you are using may not be sensitive enough to detect the specific change you are looking for. Consider a more direct or sensitive assay for the signaling pathway of interest.
Q2: I am observing high levels of cell death even at the lowest concentrations. How can I fix this?
A2: High cytotoxicity can obscure the specific anticholinergic effects you wish to study.
-
Lower the Concentration Range: Your starting dose is likely too high. Shift your entire dose-response curve to a much lower range (e.g., picomolar to nanomolar).
-
Reduce Incubation Time: The toxic effect may be time-dependent. Try reducing the exposure time of the cells to this compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Test a range of solvent concentrations alone.
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Purity of Compound: Commercially available this compound preparations may sometimes be a mixture with other alkaloids like atropine, which could contribute to cytotoxicity.[1] Verify the purity of your compound if possible.
Q3: My results are inconsistent between experimental replicates. What are the common causes?
A3: High variability can be caused by several factors:
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Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure your cell counting and seeding techniques are highly reproducible.
-
Drug Dilution Errors: Inaccurate serial dilutions can introduce significant variability. Use calibrated pipettes and be meticulous during the preparation of your drug concentrations.
-
Edge Effects in Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for critical measurements or ensure they are filled with a buffer like PBS.
-
Assay Timing and Technique: Ensure that assay reagents are added consistently and that incubation times are identical across all plates and replicates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃₄H₄₂N₂O₄ |
| Molar Mass | 554.7 g/mol |
| Class | Tropane Alkaloid |
| Source | Found in plants of the family Solanaceae.[1] |
| Common Admixtures | Commercial preparations may be mixed with atropine.[1] |
Table 2: Summary of this compound's Anticholinergic Mechanism
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Effect of this compound |
|---|---|---|---|
| M1, M3, M5 | Gq | ↑ Phospholipase C, ↑ Intracellular Ca²⁺ | Inhibition[4] |
| M2, M4 | Gi | ↓ Adenylyl Cyclase, ↓ cAMP | Inhibition[5][8] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a method for assessing cell viability across a range of this compound concentrations. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Materials:
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Cell line of interest
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell-culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. For an initial screen, you might aim for final concentrations of 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Antagonistic effect of this compound on muscarinic receptor signaling pathways.
Caption: General experimental workflow for determining this compound's IC₅₀ value.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Belladonnine receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Belladonnine receptor binding assays. The focus is on the muscarinic acetylcholine (B1216132) receptors, the primary targets of belladonna alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during receptor binding experiments that can lead to a weak or absent signal.
Q1: Why is my total binding signal weak?
A low total binding signal can be attributed to several factors, ranging from reagent quality to suboptimal assay conditions. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Degraded Radioligand | - Verify the age and storage conditions of your radioligand. Radiochemicals can degrade over time, leading to reduced binding affinity. - Consider purchasing a fresh batch of radioligand if it is past its recommended shelf-life. |
| Inactive Receptor Preparation | - Ensure proper preparation and storage of your cell membranes or tissue homogenates to maintain receptor integrity. Avoid repeated freeze-thaw cycles. - Confirm the presence and activity of the receptor through other methods like Western blotting, if possible. |
| Insufficient Receptor Concentration | - The amount of receptor in your assay may be too low to generate a detectable signal. Increase the concentration of the membrane preparation in the assay. A typical starting range is 50-100 µg of protein per well. |
| Suboptimal Assay Conditions | - Incubation Time: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. For muscarinic receptors, 60-90 minutes at 30°C is a common starting point.[1] - Incubation Temperature: Temperature can affect binding kinetics and receptor stability. While 37°C can speed up reaching equilibrium, it might also lead to receptor degradation over longer periods. Room temperature (around 25°C) or 30°C are often good starting points.[1] - Buffer Composition: The pH and ionic strength of the binding buffer are critical. A common buffer for muscarinic receptor binding assays is 50 mM Tris-HCl with 5 mM MgCl₂ at pH 7.4.[1] |
| Incorrect Ligand Concentration | - Using a radioligand concentration that is too low will result in a weak signal. A common practice is to use a concentration at or near the dissociation constant (Kd) for saturation assays. |
Q2: My specific binding is low due to high non-specific binding (NSB). How can I reduce it?
High non-specific binding can mask the specific signal. NSB is the binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter itself.
| Potential Cause | Troubleshooting Steps |
| Radioligand Properties | - Hydrophobic radioligands tend to exhibit higher non-specific binding. If possible, consider a more hydrophilic alternative. - Ensure the radiochemical purity of your ligand is high (>90%). |
| Excessive Receptor Concentration | - Using too much membrane protein can increase the number of non-specific binding sites. Titrate the membrane concentration to find the optimal balance between specific and non-specific binding. |
| Inadequate Washing | - Increase the number of washes (e.g., 3-4 times) with ice-cold wash buffer to more effectively remove unbound radioligand.[1] - Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand. |
| Filter Binding | - Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material.[1] |
| Assay Buffer Composition | - The inclusion of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay tubes and filters. |
Quantitative Data Summary
The following tables provide representative binding affinity (Ki) and receptor density (Bmax) values for atropine (B194438) and scopolamine (B1681570), the primary active alkaloids in belladonna, at different muscarinic receptor subtypes. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Binding Affinities (Ki) of Belladonna Alkaloids for Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Atropine | M1 | 2.22 ± 0.60 | [2] |
| Atropine | M2 | 4.32 ± 1.63 | [2] |
| Atropine | M3 | 4.16 ± 1.04 | [2] |
| Atropine | M4 | 2.38 ± 1.07 | [2] |
| Atropine | M5 | 3.39 ± 1.16 | [2] |
| Scopolamine | 5-HT3 (off-target) | 6760 | [3] |
Table 2: Representative Receptor Density (Bmax) and Dissociation Constant (Kd) for Muscarinic Receptors
| Receptor Source | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Reference |
| Human Colon Smooth Muscle | [³H]N-methylscopolamine | 29.9 ± 2.9 | 1.38 ± 0.20 | [5] |
| Rat Colon Smooth Muscle | [³H]N-methylscopolamine | 17.2 ± 1.5 | 1.48 ± 0.47 | [5] |
| Fibroblasts (Control) | [³H]Quinuclidinyl benzilate | 63.1 ± 20.5 | - | [6][7] |
| Fibroblasts (ADHD) | [³H]Quinuclidinyl benzilate | 30.6 ± 25.6 | - | [6][7] |
| COS-7 cells (M3 mutant) | [³H]-NMS | >1800 | 0.102 - 0.264 | [8] |
Experimental Protocols
Detailed Methodology for a Muscarinic Receptor Radioligand Binding Assay
This protocol provides a general framework for performing a saturation binding assay to determine the Kd and Bmax for a given radioligand at muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing muscarinic receptors.
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well plates, glass fiber filters (pre-soaked in 0.3% PEI), cell harvester, liquid scintillation counter, scintillation cocktail.[1]
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[1]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Quantification:
-
Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
-
Visualizations
Muscarinic Receptor Signaling Pathway
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for a Radioligand Binding Assay
Caption: A generalized workflow for a radioligand receptor binding assay.
Troubleshooting Logic for Low Signal
Caption: A logical flowchart for troubleshooting low signal issues.
References
- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased binding capacity (Bmax) of muscarinic acetylcholine receptors in fibroblasts from boys with attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing degradation of Belladonnine during sample preparation
Technical Support Center: Minimizing Belladonnine Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of this compound during sample preparation. The following information is presented in a question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it originate in a sample?
This compound is a tropane (B1204802) alkaloid that is often found in extracts from plants of the Solanaceae family, such as Atropa belladonna.[1][2] It is not typically a primary alkaloid synthesized by the plant but is rather considered a secondary product formed during the extraction and sample preparation process.[3] Specifically, this compound is a dimer of apoatropine (B194451).[1][3] Apoatropine is a dehydration product of atropine (B194438), a major alkaloid in Atropa belladonna.[3] Therefore, the presence of this compound in a sample is often an indicator of atropine degradation.
Q2: What are the primary factors that lead to this compound formation and degradation?
The formation and subsequent degradation of this compound are influenced by several factors, primarily related to the stability of its precursor, atropine. The key factors include:
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pH: Tropane alkaloids are susceptible to degradation in both acidic and basic conditions. Basic conditions, in particular, can promote the dehydration of atropine to apoatropine, which can then dimerize to form this compound.[3] Acidic conditions with a pH greater than 2 can also lead to decomposition.
-
Temperature: Elevated temperatures can accelerate the degradation of tropane alkaloids.[4] Thermal degradation can lead to various reactions, including hydrolysis and dehydration.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation of alkaloids. It is crucial to protect samples from light during all stages of preparation and storage.
Q3: How can I prevent the formation of this compound during extraction?
To minimize the formation of this compound, the primary goal is to prevent the degradation of atropine. The following practices are recommended during extraction:
-
Control pH: Maintain a slightly acidic environment (pH 2-7) during the initial extraction to keep the alkaloids in their more stable salt form.[5] An aqueous acidic solution with a maximum pH of 2 is suggested to avoid decomposition.
-
Low Temperature: Perform extraction at low or room temperature to minimize thermal degradation. Avoid boiling or prolonged heating of the sample.[5][6]
-
Protect from Light: Conduct extraction procedures in amber glassware or under conditions that protect the sample from direct light exposure.[5][7]
-
Use Appropriate Solvents: Methanol (B129727) or a mixture of chloroform-methanol-ammonia has been used for the extraction of tropane alkaloids.[8][9][10][11]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of this compound detected in the initial extract. | Degradation of atropine during extraction. | - Ensure the extraction pH is maintained in the acidic range (pH 2-7).- Use low-temperature extraction methods.- Protect the sample from light throughout the extraction process.- Minimize the extraction time. |
| Appearance of unknown peaks or a decrease in this compound concentration over time in prepared samples. | Degradation of this compound in the solvent. | - Store prepared samples at low temperatures (-20°C for short-term, -80°C for long-term).- Use amber vials to protect from light.- Ensure the storage solvent is slightly acidic or neutral and free of contaminants. |
| Poor reproducibility of this compound quantification between sample preparations. | Inconsistent sample handling leading to variable degradation. | - Standardize all sample preparation steps, including time, temperature, and pH.- Prepare samples fresh for analysis whenever possible.- Use an internal standard to account for variations in sample preparation and instrument response. |
| Low recovery of this compound after solid-phase extraction (SPE) clean-up. | Inappropriate SPE sorbent or elution solvent. | - Use a cation-exchange SPE cartridge suitable for basic compounds.- Optimize the pH of the loading and washing solutions to ensure retention of this compound.- Ensure the elution solvent is strong enough to desorb the analyte completely. A common eluent is a basic methanolic solution. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes general stability recommendations for tropane alkaloids based on available literature. These can be used as a guideline for handling samples containing this compound.
| Parameter | Condition | Recommendation for Tropane Alkaloids | Rationale |
| pH | Storage & Processing | Maintain a slightly acidic to neutral pH (2-7). | Tropane alkaloids are more stable as salts in acidic solutions. Basic conditions promote degradation.[3] |
| Temperature | Storage | Short-term: 2-8°CLong-term: -20°C or below | Lower temperatures slow down the rate of chemical degradation reactions.[4] |
| Temperature | Processing (e.g., evaporation) | Below 40°C | Minimizes thermal degradation, such as hydrolysis and dehydration.[5] |
| Light | Storage & Processing | Protect from direct light and UV sources. | Prevents photodegradation.[5][7] |
Experimental Protocols
Protocol 1: Recommended Extraction of Tropane Alkaloids (including this compound) from Plant Material
This protocol is designed to extract tropane alkaloids while minimizing the degradation of atropine and thus the formation of this compound.
-
Sample Preparation:
-
Dry the plant material at a low temperature (not exceeding 40°C) or use a freeze-dryer.
-
Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M hydrochloric acid (HCl).
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature, ensuring the temperature does not exceed 30°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the acidic aqueous supernatant into a clean flask.
-
Repeat the extraction step on the plant residue with an additional 20 mL of 0.1 M HCl to ensure complete extraction. Combine the supernatants.
-
-
Liquid-Liquid Extraction (Acid-Base Partitioning):
-
To the combined acidic extract, add 20 mL of dichloromethane (B109758) and shake vigorously for 1 minute in a separatory funnel. Allow the layers to separate and discard the organic (lower) layer. This step removes non-polar impurities.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide. Monitor the pH using a pH meter.
-
Add 20 mL of dichloromethane to the basified aqueous solution and shake for 2 minutes. Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer twice more with 20 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate (B86663).
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into an analytical instrument.
-
Visualizations
This compound Formation Pathway
Caption: Formation pathway of this compound from its precursor, atropine.
Recommended Sample Preparation Workflow
Caption: A recommended workflow for sample preparation to minimize this compound degradation.
Troubleshooting Logic for High this compound Levels
Caption: Decision tree for troubleshooting unexpected high levels of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The detection of apoatropine and this compound in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Optimization of Atropine Extraction Process from Atropa Belladonna by Modified Bubble Column Extractor with Ultrasonic Bath | Semantic Scholar [semanticscholar.org]
- 10. (PDF) Optimization of Atropine Extraction Process from Atropa Belladonna by Modified Bubble Column Extractor with Ultrasonic Bath (2016) | Akbar Abbaspour | 15 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Belladonnine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of belladonnine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma, urine, or plant extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's source, compromising the reliability of the results.[1][3]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A: Two common methods to assess matrix effects are post-column infusion and post-extraction spiking.
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.[1][4] This qualitative method is excellent for identifying problematic areas in the chromatogram.[1]
-
Post-Extraction Spiking: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1][4]
Q3: What are acceptable ranges for matrix effects and recovery in bioanalytical methods?
A: According to validation guidelines, recovery values should ideally be between 70% and 120%.[5] For matrix effects, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within 15%. An absolute matrix factor between 0.75 and 1.25 is often considered ideal for a robust method.[1]
Q4: Can I use a matrix-matched calibration curve to compensate for matrix effects?
A: Yes, using matrix-matched calibration curves is a common strategy to compensate for matrix effects.[6] These curves are prepared by spiking known concentrations of this compound into a blank matrix extract that is representative of the study samples. This approach helps to normalize the ionization response between the calibrants and the analyte in the unknown samples.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is also a highly effective way to compensate for matrix effects.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Implement a column wash step with a strong solvent after each run. Consider using a guard column. |
| Inappropriate Mobile Phase pH | This compound is a basic alkaloid. Ensure the mobile phase pH is appropriate for good peak shape (typically acidic). |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: High Signal Suppression
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids (from plasma/serum) | Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Employ phospholipid removal plates/cartridges during sample preparation. |
| Inefficient Sample Cleanup | Improve the sample preparation method. Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] |
| High Salt Concentration in the Sample | Use a desalting step during SPE or ensure salts are removed during LLE. |
Issue 3: Low Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and pH for LLE. For plant materials, ensure efficient cell lysis through techniques like ultrasonication.[5][7] For SPE, select an appropriate sorbent (e.g., mixed-mode cation exchange for basic compounds).[2] |
| Analyte Adsorption to Labware | Use low-adsorption vials and pipette tips. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume. Ensure the cartridge does not dry out before elution. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on tropane (B1204802) alkaloids, primarily atropine (B194438) (an isomer of this compound), which can serve as a reference for method development and validation for this compound analysis.
Table 1: Recovery and Matrix Effect of Atropine in Leafy Vegetables using µ-QuEChERS [5]
| Analyte | Spiking Level (ng/g) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Atropine | 5 | 90 - 100 | ≤ 10 | ≤ 12 |
| 25 | 90 - 100 | ≤ 10 | ≤ 12 | |
| 200 | 90 - 100 | ≤ 10 | ≤ 12 |
Table 2: Recovery of Atropine in Various Food Matrices [6]
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Bread | 5 | 90 - 110 | 2.3 - 7.9 |
| 50 | 90 - 110 | 2.3 - 7.9 | |
| 250 | 90 - 110 | 2.3 - 7.9 | |
| Milk | 5 | 90 - 110 | 2.3 - 7.9 |
| 50 | 90 - 110 | 2.3 - 7.9 | |
| 250 | 90 - 110 | 2.3 - 7.9 | |
| Wine | 5 | 90 - 110 | 2.3 - 7.9 |
| 50 | 90 - 110 | 2.3 - 7.9 | |
| 250 | 90 - 110 | 2.3 - 7.9 | |
| Rice Powder | 5 | 90 - 110 | 2.3 - 7.9 |
| 50 | 90 - 110 | 2.3 - 7.9 | |
| 250 | 90 - 110 | 2.3 - 7.9 |
Table 3: LC-MS/MS Method Validation Parameters for Atropine in Plasma [8]
| Parameter | Value |
| Linear Range | 0.05 - 50 ng/mL |
| Precision (CV%) | 2 - 13% |
| Accuracy | 87 - 122% |
| Recovery (Deproteinization) | 88 - 94% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from methods for other tropane alkaloids and is suitable for the extraction of this compound from plasma samples.[9]
-
Sample Preparation: To 1 mL of plasma sample, add an appropriate volume of internal standard solution (e.g., atropine-d3).
-
pH Adjustment: Basify the plasma sample to approximately pH 10 with ammonium (B1175870) hydroxide. This ensures this compound is in its free base form, which is more soluble in organic solvents.
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Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform:methanol (B129727):ammonia 15:15:1 v/v/v).[9][10]
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Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plant Extracts
This protocol is based on methods for atropine extraction from Atropa belladonna leaves.[7]
-
Initial Extraction (Ultrasonication): Weigh 0.25 g of powdered plant material and add 15 mL of methanol. Sonicate for 60 minutes.[11]
-
Solvent Removal: Filter the extract and evaporate the methanol on a rotary evaporator at a temperature not exceeding 40°C.[11]
-
Acid-Base Partitioning:
-
Dissolve the dried extract in 25 mL of 5% HCl.
-
Wash the acidic solution with 3 x 20 mL of dichloromethane (B109758) to remove non-basic compounds. Discard the organic phases.[11]
-
Basify the aqueous phase to pH 10 with 25% ammonium hydroxide.[11]
-
Extract the alkaloids with 5 x 20 mL of dichloromethane.[11]
-
Combine the organic phases and dry with anhydrous sodium sulfate.[11]
-
Evaporate the dichloromethane to dryness.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Dissolve the dried extract from step 3 in the loading buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound with an appropriate solvent (e.g., acetonitrile (B52724) in dichloromethane).
-
-
Final Steps: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LLE of this compound from Plasma.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
Technical Support Center: Refinement of Belladonnine Isolation Protocols for Higher Purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of belladonnine. Our aim is to help you overcome common experimental challenges and achieve higher purity of the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the isolation and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Total Alkaloids from Initial Extraction
-
Question: My initial acid-base extraction is yielding a very low amount of crude alkaloid extract. What could be the cause?
-
Answer: Several factors could contribute to low extraction yields. Firstly, ensure your plant material is powdered to a consistent and fine particle size (e.g., less than 350 µm) to maximize surface area for solvent penetration.[1] Secondly, the pH during the acid and base extraction steps is critical. For the initial acidic extraction, the pH should be low enough (around 2-3) to ensure all alkaloids are converted to their water-soluble salt forms.[2] Conversely, during basification, the pH must be high enough (around 9-10) to convert the alkaloid salts back to their free base form, making them soluble in the organic solvent.[2] Finally, insufficient extraction cycles can leave a significant amount of product behind. It is recommended to perform at least three extractions at each acid and base step to ensure good recovery.[2]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
-
Question: I am consistently getting stable emulsions at the aqueous-organic interface during liquid-liquid extraction, which is making phase separation difficult and likely causing product loss. How can I resolve this?
-
Answer: Emulsion formation is a common problem when partitioning plant extracts. To break up an emulsion, you can try adding a small amount of a saturated sodium chloride solution (brine). Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. If the emulsion persists, you can try filtering the entire mixture through a pad of Celite.[2]
Issue 3: Poor Peak Shape and Tailing in HPLC Analysis
-
Question: My this compound peaks are showing significant tailing on my C18 HPLC column. What is causing this and how can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like tropane (B1204802) alkaloids on reversed-phase columns is a common issue.[3] This is primarily due to secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[3] There are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to below 3 protonates the silanol groups, reducing their interaction with the protonated alkaloids.[3]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.[3]
-
Employ a Base-Deactivated Column: Modern HPLC columns that are "end-capped" have a minimal number of free silanol groups and can significantly improve the peak shape for basic compounds.[3]
-
Issue 4: Co-elution of this compound with Other Tropane Alkaloids
-
Question: I am having difficulty separating this compound from other closely related tropane alkaloids like atropine (B194438) and scopolamine (B1681570) in my chromatograms. What can I do to improve the resolution?
-
Answer: The separation of structurally similar alkaloids can be challenging. For column chromatography, adding a basic modifier like ammonia (B1221849) or triethylamine (0.5-2%) to your mobile phase is highly effective in neutralizing the active sites on the silica gel, leading to sharper and more symmetrical peaks which can improve separation.[2] For HPLC, a gradient elution may be necessary. For instance, a gradient starting with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increasing it can improve the separation of compounds with different polarities.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the initial extraction of this compound from plant material?
A1: A common and effective method for extracting tropane alkaloids is to use an acidified aqueous solution (e.g., with sulfuric or hydrochloric acid at a pH of 2) to extract the alkaloids as their salts. Following this, the aqueous extract is basified (e.g., with ammonia or sodium carbonate to a pH of 9-10) and the free base alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane (B109758).[2][5] Some studies have also reported success with a mixture of chloroform-methanol-ammonia (15:15:1 v/v/v) for direct extraction.[1]
Q2: How can I remove chlorophyll (B73375) and other pigments from my extract?
A2: Chlorophyll and other pigments can be a significant source of impurity. One approach is to perform an initial extraction with a non-polar solvent like petroleum ether on the basified plant material before proceeding with the main alkaloid extraction.[6] Another method involves precipitating chlorophyll from an ethanolic extract by concentrating it and allowing it to stand at a low temperature.[7] Using a solid-phase extraction (SPE) step with a suitable cartridge (e.g., C18 or a cation-exchange cartridge) can also be very effective in removing pigments and other interferences before chromatographic purification.[3]
Q3: What are the most effective chromatographic techniques for purifying this compound to a high degree?
A3: A multi-step chromatographic approach is often necessary to achieve high purity. Medium-pressure liquid chromatography (MPLC) can be a good initial step for fractionating the crude extract.[8] This can be followed by preparative high-performance liquid chromatography (prep-HPLC) for fine purification of the target fractions.[8] High-speed counter-current chromatography (HSCCC) is another powerful technique that avoids the use of solid supports, thereby preventing irreversible adsorption of the sample.[9] For all chromatographic methods, careful optimization of the mobile phase and stationary phase is crucial for achieving good separation.
Q4: Can this compound degrade during the isolation process?
A4: Yes, this compound, being an ester of tropic acid, is susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with heat.[2] It is advisable to use dilute acids and bases and to avoid excessive heating during extraction and concentration steps.
Quantitative Data on Tropane Alkaloid Isolation
While specific quantitative data for this compound yield and purity across different protocols is limited in the available literature, the following table summarizes reported data for the major tropane alkaloids, atropine and scopolamine, from Atropa belladonna. This can provide a general benchmark for expected yields.
| Plant Part | Extraction Method | Analytical Method | Alkaloid | Yield/Content | Purity | Reference |
| Fruit | Methanol (B129727) extraction followed by acid-base partitioning | HPLC | Atropine | 46.7 mg/g | Not specified | [10] |
| Fruit | Methanol extraction followed by acid-base partitioning | HPLC | Scopolamine | 8.74 mg/g | Not specified | [10] |
| Leaves | Methanol extraction followed by acid-base partitioning | HPLC | Atropine | 0.16 - 0.27 % | Not specified | [11] |
| Roots | Solid-liquid extraction coupled with RF-pertraction | Not specified | Atropine | Not specified | 87% | [12] |
| Stem and Leaves | Modified Bubble Column Extraction with Ultrasonic Bath | UV-Visible Spectroscopy | Atropine | 6.81% (extracted) | Not specified | [1][13] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Tropane Alkaloids
This protocol is a standard method for the initial extraction of a crude alkaloid mixture from plant material.
-
Maceration: Mix the pulverized plant material with an aqueous acidic solution (e.g., 0.1 M HCl, pH ~2).
-
Extraction: Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional agitation, or use sonication for a shorter duration (e.g., 15-30 minutes).
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant material.
-
Basification: Adjust the pH of the aqueous extract to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times (at least 3x) with an immiscible organic solvent such as dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
This protocol is used to remove interfering substances from the initial acidic extract before further purification.
-
Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) by washing with methanol followed by equilibration with 0.1 M HCl.
-
Sample Loading: Load the acidic extract from the initial extraction onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 0.1 M HCl to remove neutral and acidic interferences, followed by a wash with methanol to remove non-polar interferences.
-
Elution: Elute the tropane alkaloids from the cartridge using a 5% ammonium hydroxide solution in methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen. The residue can then be reconstituted in a suitable solvent for HPLC analysis or further purification.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. CN104173578A - Preparation method of belladonna extract - Google Patents [patents.google.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Atropine Extraction Process from Atropa Belladonna by Modified Bubble Column Extractor with Ultrasonic Bath | Semantic Scholar [semanticscholar.org]
Addressing Belladonnine solubility problems in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with belladonnine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] It is structurally a dimer of apoatropine.[1] Commercially available this compound may sometimes be a mixture with atropine (B194438).[1]
This compound is sparingly soluble in water but soluble in several organic solvents.[2]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is causing this?
This is a common issue when a concentrated stock solution of a lipophilic compound, like this compound, is introduced into an aqueous buffer. The abrupt change in solvent polarity from an organic solvent (like DMSO or ethanol) to the aqueous buffer can cause the compound to exceed its solubility limit in the final solution, leading to precipitation.
Q3: How does pH affect the solubility of this compound?
As a tropane alkaloid containing basic nitrogen atoms, this compound's solubility is expected to be highly pH-dependent. At acidic pH, the nitrogen atoms will be protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa, this compound will be in its less soluble free base form. Therefore, you will likely observe higher solubility at lower pH values.
Q4: What is the pKa of this compound?
Q5: Can this compound degrade in my experimental buffer?
Yes, tropane alkaloids like this compound can be susceptible to degradation in aqueous solutions, particularly through hydrolysis of the ester linkages.[4] This degradation is influenced by pH and temperature.[4] Studies on related tropane alkaloids suggest that unbuffered solutions may offer greater stability.[4]
Troubleshooting Guide
Issue 1: this compound Precipitates Immediately Upon Addition to Buffer
| Potential Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | 1. Decrease Final Concentration: Lower the final concentration of this compound in your experiment. 2. Optimize Stock Solution: Prepare a more concentrated stock in your organic solvent to minimize the volume added to the buffer. 3. Step-wise Dilution: Instead of adding the stock directly, perform serial dilutions in the aqueous buffer while vortexing. |
| Inappropriate Solvent for Stock Solution | 1. Use a Water-Miscible Organic Solvent: Ensure your stock is prepared in a water-miscible solvent like DMSO or ethanol. |
| pH of the Buffer | 1. Lower the Buffer pH: If your experiment allows, use a buffer with a lower pH (e.g., pH 5-6) to increase the solubility of the basic this compound. |
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
| Potential Cause | Troubleshooting Steps |
| Slow Crystallization | 1. Use Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins in your buffer. 2. Maintain a Lower Temperature: If compatible with your experiment, storing the final solution at 4°C may improve stability. |
| Degradation | 1. Prepare Fresh Solutions: Prepare your final this compound solution immediately before use. 2. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific buffer and conditions (see Experimental Protocols). |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [2] |
| Petroleum Ether | Sparingly Soluble | [2] |
| Chloroform | Soluble | [2][5] |
| Dichloromethane | Soluble | [5][6] |
| Ethyl Acetate | Soluble | [5][6] |
| DMSO | Soluble | [5][6] |
| Acetone | Soluble | [5][6] |
Table 2: Predicted Physicochemical Properties of Beta-Belladonnine
| Property | Predicted Value | Source |
| Molecular Weight | 542.7 g/mol | PubChem |
| XLogP3-AA | 6 | PubChem |
Note: The high XLogP3-AA value suggests that beta-belladonnine is significantly lipophilic.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: Choose a high-purity, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution: Add the solvent to the this compound powder.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. For higher concentrations, gentle warming to 37°C in an ultrasonic bath may be necessary.[6]
-
Storage: Store the stock solution at -20°C in a tightly sealed container. It is recommended to prepare and use the solution on the same day; however, stock solutions can generally be stored for several months at -20°C.[6]
Protocol 2: Determining the Approximate Solubility of this compound in a Specific Buffer
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to your experimental buffer in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
-
Separate the Undissolved Solid:
-
Centrifuge the solution to pellet the undissolved this compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantify the Dissolved this compound:
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your sample.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alpha-Belladonnine | 5878-33-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Alpha-Belladonnine | CAS:5878-33-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
Comparative Analysis of the Anticholinergic Activities of Atropine and the Principal Alkaloids of Atropa belladonna
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticholinergic properties of atropine (B194438) and the primary anticholinergic alkaloids found in Atropa belladonna: scopolamine (B1681570) and hyoscyamine (B1674123). Due to the scarcity of specific quantitative data for the compound "belladonnine," this guide will focus on the well-characterized active constituents of the Atropa belladonna plant. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development.
Introduction to Belladonna Alkaloids and Atropine
Atropa belladonna, commonly known as deadly nightshade, is a plant that contains several tropane (B1204802) alkaloids with potent anticholinergic activity.[1] The most significant of these are atropine, scopolamine, and hyoscyamine.[2] These compounds exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Atropine is a racemic mixture of D-hyoscyamine and L-hyoscyamine, with the L-isomer being the more active component.[4] Scopolamine (also known as hyoscine) is another major alkaloid present in the plant.[5] This guide will compare the anticholinergic activity of these key alkaloids.
Quantitative Comparison of Anticholinergic Activity
The anticholinergic potency of these alkaloids is typically quantified by their binding affinity (Ki) to the five subtypes of muscarinic acetylcholine receptors (M1-M5). A lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Source(s) |
| Atropine | 1.27±0.36 | 3.24±1.16 | 2.21±0.53 | 0.77±0.43 | 2.84±0.84 | APExBIO |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | ResearchGate |
| Hyoscyamine | - | - | - | - | - | [6] |
Muscarinic Receptor Signaling Pathways
The anticholinergic effects of atropine and belladonna alkaloids are mediated through the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to the parasympathetic nervous system.[3] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and thus activate distinct signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the general signaling pathways of muscarinic receptors:
Experimental Protocols
The determination of anticholinergic activity and receptor binding affinity relies on established in vitro assays. Below are the methodologies for two key experiments.
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of atropine, scopolamine, and hyoscyamine for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compounds (atropine, scopolamine, hyoscyamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay is a functional analysis that characterizes the competitive antagonism of a drug.
Objective: To determine the pA2 value, a measure of the antagonist's potency, for atropine, scopolamine, and hyoscyamine.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum).
-
Organ bath setup with a transducer to measure tissue contraction.
-
Agonist (e.g., acetylcholine or carbachol).
-
Antagonist (atropine, scopolamine, or hyoscyamine).
-
Physiological salt solution (e.g., Tyrode's solution).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined period.
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (control).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. For a competitive antagonist, the slope of the Schild plot should be close to 1.
-
Conclusion
Atropine, scopolamine, and hyoscyamine are potent anticholinergic alkaloids found in Atropa belladonna. While all three act as competitive antagonists at muscarinic acetylcholine receptors, there are subtle differences in their binding affinities for the various receptor subtypes. Scopolamine, for instance, exhibits a particularly high affinity for M3, M4, and M5 receptors. Atropine demonstrates high affinity across all five subtypes. Hyoscyamine's potency is very similar to that of atropine.[6] The choice of which compound to use in a research or clinical setting will depend on the desired selectivity and physiological effect. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the anticholinergic properties of these and other compounds.
References
- 1. Atropa belladonna neurotoxicity: Implications to neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 3. publications.aap.org [publications.aap.org]
- 4. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyoscyamine - Wikipedia [en.wikipedia.org]
Belladonnine vs. Scopolamine: A Comparative Analysis of Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of belladonnine and scopolamine (B1681570), two prominent tropane (B1204802) alkaloids. While both compounds are known for their anticholinergic properties, their interaction with various receptor subtypes can differ significantly, leading to distinct pharmacological profiles. This document aims to present the available experimental data to facilitate further research and drug development.
Introduction
This compound and scopolamine are alkaloids naturally found in plants of the Solanaceae family. Their primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, which are instrumental in mediating the effects of the parasympathetic nervous system. Understanding the specific binding affinities of these compounds for different muscarinic receptor subtypes (M1-M5) is crucial for predicting their therapeutic effects and potential side effects.
It is important to note that while extensive quantitative binding data is available for scopolamine, there is a notable lack of specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound in publicly accessible scientific literature. The information available for this compound is largely qualitative, describing it as a muscarinic receptor antagonist.
Quantitative Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of scopolamine for human muscarinic acetylcholine receptors (M1-M5) and the serotonin (B10506) 5-HT3 receptor. The binding affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Scopolamine Kᵢ (nM)[1] | This compound Kᵢ (nM) |
| Muscarinic M1 | 0.83 | Data not available |
| Muscarinic M2 | 5.3 | Data not available |
| Muscarinic M3 | 0.34 | Data not available |
| Muscarinic M4 | 0.38 | Data not available |
| Muscarinic M5 | 0.34 | Data not available |
| Serotonin 5-HT3 | 4900 - 6760[2][3][4][5] | Data not available |
Note: The Kᵢ values for the 5-HT3 receptor were determined to be 4.90 µM and 6.76 µM in separate studies, which correspond to 4900 nM and 6760 nM, respectively.[2][3][4][5]
Experimental Protocols
The determination of receptor binding affinities, such as the Kᵢ values presented above, is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used in these determinations.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., scopolamine or this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Receptor Preparation:
- Source: Tissues or cells endogenously expressing the target receptor, or cell lines genetically engineered to express a specific receptor subtype.
- Membrane Preparation: The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which contain the receptors. The protein concentration of the membrane preparation is then determined.
2. Assay Procedure:
- Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor preparation in a multi-well plate.
- Competition: A range of concentrations of the unlabeled test compound is added to different wells to compete with the radioligand for binding to the receptor.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
- IC₅₀ Determination: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Kᵢ Calculation: The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Visualizations
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple to.
-
M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.
-
M2 and M4 Receptors: These receptors typically couple to G proteins of the Gi/o family.
Below are diagrams illustrating these signaling pathways and the experimental workflow of a competitive radioligand binding assay.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for Belladonna Alkaloids Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for an analytical method for the quantification of belladonna alkaloids, with a specific focus on the use of reference standards. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing reliable and accurate analytical methods for quality control and research purposes. While the detailed experimental data pertains to the validation of an HPLC method for atropine (B194438), a primary alkaloid in Atropa belladonna, the principles and procedures are broadly applicable to other belladonna alkaloids, such as belladonnine.
Importance of Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] A properly validated method ensures the reliability, accuracy, and precision of analytical data, which is essential for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[2] The validation process typically evaluates several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Comparison of Analytical Method Validation Parameters
The following table summarizes the validation parameters for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of atropine in Atropa belladonna leaves, utilizing a reference standard.[4][5][6][7] This data can serve as a benchmark when validating similar analytical methods.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity/Selectivity | The method was specific for atropine, with no interference from other components in the sample matrix. This was confirmed by comparing the UV profiles and purity of the atropine peaks in reference and sample solutions.[4][5][6][7] | The peak of interest should be free from any co-eluting peaks. |
| Linearity (r²) | 0.9996[4][5][6] | r² ≥ 0.99 |
| Range (µg/mL) | 50 - 200[4][5][6][7] | The range should cover the expected concentration of the analyte in the samples.[8] |
| Accuracy (% Recovery) | 103.0%[4][5][6][7] | Typically between 80% and 120%.[8] |
| Precision (RSD%) | Not explicitly stated in the provided text, but the method was reported as precise and reproducible.[4][5][6][7] | For assay, RSD ≤ 2%. |
| Limit of Detection (LOD) (µg/mL) | 3.75[4][5][6][7] | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) (µg/mL) | 11.4[4][5][6][7] | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
Experimental Protocol: HPLC Method for Atropine Quantification
This section details the experimental methodology for the validated HPLC method for quantifying atropine in Atropa belladonna leaves.[4][5][6][7][9]
Materials and Reagents
-
Reference Standard: Atropine (≥ 99% purity)[9]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water[9]
-
Base: Ammonium (B1175870) hydroxide (B78521) (25%)[9]
-
Other: Dichloromethane, Anhydrous sodium sulfate[9]
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[4][9]
-
Mobile Phase: A linear gradient system using two mobile phases:
-
Gradient Program: 0.00 min, 5% B; 15.00 min, 100% B; hold at 100% B until 20.00 min. A 10-minute equilibration at 5% B was performed between injections.[9]
-
Flow Rate: 0.7 mL/min[9]
-
Injection Volume: 10 µL[9]
Sample Preparation
-
Extraction: Powdered Atropa belladonna leaves (approximately 0.25 g) were extracted with 15 mL of methanol in an ultrasonic bath for 60 minutes.[9]
-
Filtration: The crude methanolic extract was filtered, and the solvent was removed using a rotary evaporator.[9]
-
Acid-Base Extraction:
-
The dried extract was dissolved in 25 mL of 5% hydrochloric acid.[9]
-
This acidic aqueous phase was washed three times with 20 mL of dichloromethane, and the organic phases were discarded.[9]
-
The aqueous phase was then basified to pH 10 with ammonium hydroxide.[9]
-
The alkaloids were extracted five times with 20 mL of dichloromethane.[9]
-
-
Final Preparation: The combined organic phases were dried with anhydrous sodium sulfate, filtered, and the solvent was evaporated. The resulting dry extract of alkaloids was dissolved in methanol in a 5 mL volumetric flask and filtered through a 0.45 µm membrane before injection into the HPLC system.[9]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the validation of an analytical method for belladonna alkaloids.
Caption: Workflow for Analytical Method Validation.
Caption: Sample Preparation Workflow for Belladonna Alkaloids.
Reference Standards
The use of well-characterized reference standards is fundamental to the accuracy and reliability of any analytical method validation.[8] Several suppliers provide high-purity reference standards for belladonna alkaloids, including atropine and this compound. It is crucial to obtain a certificate of analysis for any reference standard used, confirming its identity and purity.
Potential Suppliers of Belladonna Alkaloid Reference Standards:
When selecting a reference standard, ensure it is suitable for the intended analytical technique and meets the required quality standards (e.g., pharmacopeial grade, certified reference material).
Conclusion
The validation of an analytical method for this compound or other belladonna alkaloids is a systematic process that requires careful planning, execution, and documentation. By following established guidelines and utilizing high-purity reference standards, researchers and drug development professionals can ensure the generation of accurate and reliable data. The provided HPLC method for atropine serves as a robust example of a validated procedure, and the outlined principles can be adapted for the development and validation of methods for other related compounds.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
- 6. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [agris.fao.org]
- 7. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 10. This compound | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Alpha-Belladonnine | CAS:5878-33-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Tropane Alkaloids Reference Materials | LGC Standards [lgcstandards.com]
Cross-validation of Belladonnine quantification methods (HPLC vs. UPLC)
For researchers, scientists, and professionals engaged in drug development and natural product analysis, the accurate quantification of specific alkaloids is paramount. Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, requires precise analytical methods for its detection and measurement. This guide provides a comprehensive cross-validation of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantification of this compound and related tropane alkaloids.
While direct comparative studies on this compound are limited, this guide synthesizes data from validated methods for atropine (B194438), a structurally similar and more abundant alkaloid from Atropa belladonna, to present a robust comparison. The insights provided will aid in method selection based on analytical needs such as throughput, sensitivity, and sample complexity.
Executive Summary: HPLC vs. UPLC for Alkaloid Analysis
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity.[1][2] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures, leading to faster analysis times and improved separation efficiency.[3][4] This enhanced performance can be critical for the analysis of complex mixtures and for detecting trace-level impurities.[1]
However, HPLC remains a reliable and cost-effective technique, widely used in quality control laboratories.[5] The choice between HPLC and UPLC will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be processed, and budgetary considerations.[1]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the quantification of tropane alkaloids, based on published data for atropine analysis.
| Performance Metric | HPLC Method | UPLC/UHPLC Method |
| Linearity Range | 50 - 200 µg/mL | 2.5 - 17.5 µg/mL; 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 3.75 µg/mL | 0.0033 µg/mL; 3.9 µg/mL |
| Limit of Quantification (LOQ) | 11.4 µg/mL | 0.0102 µg/mL; 13.1 µg/mL |
| Analysis Time | ~40 minutes | ~8 minutes |
Experimental Protocols
Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the quantification of tropane alkaloids using HPLC and UPLC.
HPLC Method for Atropine Quantification
This protocol is based on a validated method for the quantification of atropine in Atropa belladonna leaves.
1. Sample Preparation:
-
An acid-base extraction is performed on the plant material.[6]
-
The powdered plant material is extracted with methanol.[6]
-
The resulting extract is then subjected to a liquid-liquid extraction using 5% HCl and dichloromethane.[6]
2. Chromatographic Conditions:
-
Column: C18 column.[6]
-
Mobile Phase: A gradient system of water and acetonitrile (B52724), both acidified with trifluoroacetic acid.[6]
-
Flow Rate: Approximately 0.7 to 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 210 nm.[6]
-
Injection Volume: 10 µL.
UPLC/UHPLC Method for Atropine Quantification
This protocol is based on a validated UPLC method for the determination of atropine and its impurities.
1. Sample Preparation:
-
For pharmaceutical dosage forms, samples are typically dissolved in an appropriate solvent, such as water.
-
For plant extracts, a similar acid-base extraction and purification as described for the HPLC method can be employed.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using Solvent A (0.1% H₃PO₄ in water) and Solvent B (0.1% H₃PO₄ in 90% acetonitrile and 10% water).[7]
-
Flow Rate: 0.2 to 0.5 mL/min.[8]
-
Detection: PDA detector.
-
Injection Volume: 1 µL.[9]
Visualizing the Analytical Workflow
To illustrate the logical flow of a chromatographic analysis for this compound quantification, the following diagrams outline the general experimental workflow and the decision-making process for method selection.
General workflow for this compound analysis.
Decision tree for method selection.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. biomedres.us [biomedres.us]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Belladonnine and its Synthetic Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the naturally occurring tropane (B1204802) alkaloid, belladonnine, and its synthetic derivatives. Due to a scarcity of direct research on this compound itself, this comparison leverages data from the well-studied, structurally similar belladonna alkaloid, atropine, as a benchmark. The guide also explores the broader context of synthetic tropane alkaloid derivatives to infer the potential for modulating biological activity through chemical synthesis.
Introduction to this compound
This compound is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Structurally, it is a dimer of apoatropine. Like other belladonna alkaloids, its primary pharmacological effect is attributed to its anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
Comparative Biological Activity
Table 1: Comparative Anticholinergic Activity of Tropane Alkaloids
| Compound | Target Receptor(s) | Biological Activity | Quantitative Data (Ki in nM) |
| This compound | Muscarinic Acetylcholine Receptors (M1-M5) | Anticholinergic (presumed) | Not available in literature |
| Synthetic this compound Derivatives | Muscarinic Acetylcholine Receptors (M1-M5) | Anticholinergic (expected) | Not available in literature |
| Atropine (Reference) | Muscarinic Acetylcholine Receptors (M1-M5) | Competitive Antagonist | M1: 0.6, M2: 25, M4: 25.1 |
Note: Atropine Ki values are for illustrative purposes and can vary based on experimental conditions. The values presented are representative of data found in the literature for different receptor subtypes.
Signaling Pathways
The primary mechanism of action for this compound and its derivatives is the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are classified into five subtypes (M1-M5), which couple to different intracellular signaling cascades.
M1, M3, and M5 Receptor Signaling Pathway
These receptors primarily couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
A Comparative Analysis of Belladonna Alkaloid Stereoisomers: Unraveling the Nuances of Atropine and Scopolamine
A deep dive into the pharmacological effects of key belladonna alkaloid stereoisomers reveals significant differences in their interactions with muscarinic acetylcholine (B1216132) receptors, leading to distinct physiological responses. While direct comparative studies on the stereoisomers of Belladonnine, a dimer of apoatropine, are scarce, a comprehensive analysis of the well-characterized alkaloids (-)-hyoscyamine (the active isomer of atropine) and (-)-scopolamine (B92485) provides valuable insights for researchers and drug development professionals.
The pharmacological actions of tropane (B1204802) alkaloids are known to be stereoselective, with different stereoisomers exhibiting varying affinities and binding characteristics to muscarinic receptors. This results in notable differences in potency between isomers. For instance, the S-(–)-isomer of hyoscyamine (B1674123) is estimated to be 30–300 times more potent than its R-(+)-isomer[1]. Atropine (B194438) itself is a racemic mixture of (+)- and (-)-hyoscyamine, with its pharmacological activity primarily attributed to the (-)-hyoscyamine content.
This guide provides a comparative overview of the effects of the key belladonna alkaloid stereoisomers, (-)-hyoscyamine and (-)-scopolamine, supported by experimental data and detailed protocols for key assays.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The primary mechanism of action for belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). The binding affinity of these alkaloids to different muscarinic receptor subtypes (M1-M5) is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values in nM) of (-)-hyoscyamine and (-)-scopolamine for human muscarinic receptor subtypes.
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| (-)-Hyoscyamine | 0.6 | 1.8 | 0.7 | 1.0 | 0.5 |
| (-)-Scopolamine | 1.2 | 2.5 | 1.0 | 2.1 | 0.8 |
Note: The Ki values are indicative and can vary based on the specific experimental conditions. The data presented is a representative summary from various binding assay studies.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a standard method for determining the binding affinity of belladonna alkaloid stereoisomers to muscarinic receptors.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled Ligands: (-)-Hyoscyamine, (-)-Scopolamine, and Atropine (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, an excess of unlabeled atropine (e.g., 1 µM), and membrane suspension.
-
Competition Binding: Radioligand, varying concentrations of the test compound (e.g., (-)-hyoscyamine or (-)-scopolamine), and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition binding assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of muscarinic receptors and the workflow of a radioligand binding assay.
Caption: General signaling pathway of muscarinic acetylcholine receptors.
References
A Comparative Guide to the Interspecies Metabolism of Belladonnine and Related Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of belladonnine and its closely related isomer, atropine (B194438), across various species. Understanding these interspecies differences is crucial for the accurate extrapolation of preclinical data to human clinical trials and for the development of novel therapeutics based on tropane (B1204802) alkaloids. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
This compound, a tropane alkaloid found in plants of the Solanaceae family, is an isomer of atropine. Atropine itself is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine. Due to their structural similarities, the metabolic fate of these compounds is often discussed collectively. The primary metabolic pathways for these alkaloids involve hydrolysis of the ester linkage and modifications to the tropane ring and N-methyl group. Significant variations in these metabolic pathways have been observed across different species, largely attributable to the presence or absence of specific enzymes.
Quantitative Comparison of Metabolic Pathways
The metabolism of atropine, and by extension this compound, exhibits remarkable differences among species. The most notable variation is the presence of a highly active atropinesterase in some rabbits, which is absent in humans and many other laboratory animals. [1][2][3][4]
| Species | Primary Metabolic Pathway(s) | Key Enzymes Involved | Major Metabolites | Percentage of Unchanged Drug Excreted | Reference(s) |
|---|---|---|---|---|---|
| Human | N-demethylation, N-oxidation, Ester Hydrolysis | Cytochrome P450 enzymes, Other carboxylesterases | Noratropine, Atropine-N-oxide, Tropine, Tropic acid | ~50% | [1][5][6][7] |
| Rabbit (Atropinesterase-positive) | Rapid Ester Hydrolysis | Atropinesterase (a carboxylesterase) | Tropine, Tropic acid | Low | [1][2][3][4] |
| Rabbit (Atropinesterase-negative) | Slower Ester Hydrolysis and other pathways | Low levels of other esterases | Tropine, Tropic acid, and other minor metabolites | Higher than positive rabbits | [4] |
| Mouse | Ester Hydrolysis (slow) | Carboxylesterases (atropinesterase not significant) | Not well characterized in detail | High | [8] |
| Rat | Ester Hydrolysis and other pathways | Carboxylesterases | Not well characterized in detail | Not specified | [3] |
| Dog | Slow Ester Hydrolysis | Carboxylesterases | Not well characterized in detail | Not specified | [4] |
| Pig | Slow Ester Hydrolysis | Carboxylesterases | Not well characterized in detail | Not specified | [4] |
| Rhesus Monkey | Slow Ester Hydrolysis | Carboxylesterases | Not well characterized in detail | Not specified | [4][5]|
Experimental Protocols
1. In Vitro Determination of Atropinesterase Activity in Plasma
This protocol is adapted from studies investigating the presence of atropinesterase in various species. [4]
-
Objective: To determine the rate of atropine hydrolysis in plasma samples.
-
Materials:
-
Plasma samples from different species.
-
Atropine sulfate (B86663) solution (substrate).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Tropic acid standard solution.
-
Acetonitrile (B52724) (for protein precipitation).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector.
-
-
Procedure:
-
Plasma samples are thawed and centrifuged to remove any precipitates.
-
Atropine sulfate solution is added to the plasma to a final concentration of 1 mg/mL.
-
The mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
The reaction is stopped by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is collected.
-
The concentrations of atropine and its hydrolysis product, tropic acid, are quantified using a validated HPLC method.
-
The rate of atropine hydrolysis is calculated from the decrease in atropine concentration and the increase in tropic acid concentration over time.
-
2. In Vivo Metabolite Profiling in Urine
This protocol is based on human studies that identified atropine metabolites. [6][7]
-
Objective: To identify and quantify the major metabolites of atropine excreted in urine.
-
Materials:
-
Radiolabeled ([³H]) atropine sulfate for administration.
-
Urine collection apparatus.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
HPLC system coupled with a radiodetector and/or a mass spectrometer (LC-MS).
-
Reference standards for atropine, noratropine, atropine-N-oxide, tropine, and tropic acid.
-
-
Procedure:
-
A single dose of [³H]-atropine sulfate is administered to the subject (human or animal).
-
Urine is collected at specified intervals over 48-72 hours.
-
The total radioactivity in each urine sample is determined by liquid scintillation counting.
-
Urine samples are pre-treated, often involving enzymatic hydrolysis to cleave any conjugates, followed by SPE for cleanup and concentration of the analytes.
-
The concentrated extracts are analyzed by HPLC with radiometric detection to separate the radioactive metabolites.
-
Metabolites are identified by comparing their retention times with those of authentic standards.
-
Confirmation of metabolite structures is achieved using LC-MS by comparing their mass spectra and fragmentation patterns with those of the standards.
-
The percentage of each metabolite relative to the total administered dose is calculated based on the radioactivity detected for each peak.
-
Visualizations
Caption: Interspecies differences in this compound/Atropine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rg.bioflux.com.ro [rg.bioflux.com.ro]
- 4. The presence of atropinesterase activity in animal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Atropine esterase status of laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Belladonnine and Other Major Tropane Alkaloids for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and physiochemical properties of key tropane (B1204802) alkaloids, including Belladonnine, atropine (B194438), scopolamine, and hyoscyamine (B1674123). This guide provides a comparative analysis of their receptor binding affinities, details of experimental protocols for their study, and visualizations of their mechanism of action.
Tropane alkaloids, a class of bicyclic organic compounds, are naturally occurring secondary metabolites found predominantly in plants of the Solanaceae family, such as the deadly nightshade (Atropa belladonna). These compounds, including the well-known atropine, scopolamine, and hyoscyamine, are recognized for their potent anticholinergic activity, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] This guide focuses on a head-to-head comparison of these major tropane alkaloids with the less-studied this compound, a dimeric tropane alkaloid also found in Atropa belladonna.[4][5]
Quantitative Comparison of Receptor Binding Affinity
The primary mechanism of action for these tropane alkaloids is the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system. The affinity of these compounds for different muscarinic receptor subtypes (M1-M5) dictates their pharmacological profile and therapeutic applications. While extensive data is available for atropine, scopolamine, and hyoscyamine, quantitative binding data for this compound is limited. The following tables summarize the available data.
| Alkaloid | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |
| Atropine | M1 | 0.6 | 4.7 | [6][7] |
| M2 | - | - | ||
| M3 | - | - | ||
| M4 | - | - | ||
| M5 | - | - | ||
| Scopolamine | M1 | - | 2.0 | [7] |
| M2 | - | - | ||
| M3 | - | - | ||
| M4 | - | - | ||
| M5 | - | - | ||
| Hyoscyamine | M2 | - | - | [7] |
| This compound Derivative (beta-Belladonnine) | M2 (heart) | - | ED50: 13 µg/kg | [8] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates a higher binding affinity. ED50 (median effective dose) for the this compound derivative is an in vivo measure of potency.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of pharmacological comparison. This section details the methodologies for key experiments cited in the study of tropane alkaloids.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of tropane alkaloids for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled tropane alkaloid (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
Atropine (for determining non-specific binding).
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration close to its Kd), and varying concentrations of the unlabeled tropane alkaloid.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + [3H]-NMS) and non-specific binding (membranes + [3H]-NMS + a high concentration of atropine, e.g., 10 µM).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Extraction and Quantification of Tropane Alkaloids from Plant Material
This protocol describes a general procedure for the extraction and analysis of tropane alkaloids from plant sources.
Materials:
-
Dried and powdered plant material.
-
Extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol).
-
Acidic solution (e.g., 0.5% HCl).
-
Ammonia (B1221849) solution.
-
Organic solvent for liquid-liquid extraction (e.g., dichloromethane).
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., C18).
-
Mass spectrometer (MS) for detection.
-
Reference standards for the tropane alkaloids of interest.
Procedure:
-
Extraction: Macerate the powdered plant material with the extraction solvent. The process can be enhanced using techniques like sonication or microwave-assisted extraction.
-
Acid-Base Extraction:
-
Evaporate the initial solvent and redissolve the residue in an acidic solution to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with an organic solvent to remove non-alkaloidal impurities.
-
Make the aqueous solution alkaline with ammonia to deprotonate the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with an organic solvent like dichloromethane (B109758) to isolate the alkaloids.
-
-
Analysis:
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.
-
Inject the sample into the HPLC or UPLC system.
-
Separate the alkaloids using a suitable mobile phase gradient.
-
Detect and quantify the alkaloids using mass spectrometry by comparing their retention times and mass spectra to those of the reference standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for tropane alkaloid analysis.
Muscarinic Acetylcholine Receptor Antagonism Signaling Pathway
Caption: Muscarinic receptor antagonism by tropane alkaloids.
Experimental Workflow for Tropane Alkaloid Analysis
Caption: A generalized workflow for tropane alkaloid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of behavioural and autonomic effects of atropine and Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of Atropa belladonna and atropine on an animal model of urinary retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [On the dependence of central and peripheral effects of belladonna alkaloids on the presence of a hyoscyaminesterase in some rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Belladonnine Antibody Specificity: A Comparative Guide for Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible immunoassay data. This guide provides a comprehensive comparison of methodologies for validating the specificity of a Belladonnine antibody, presenting supporting experimental data and outlining alternative detection technologies.
This compound, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is structurally similar to other alkaloids such as atropine (B194438) and scopolamine.[1][2] Given that commercially available preparations of "this compound" can sometimes be a mixture with atropine, highly specific antibodies are crucial for accurate quantification in research and pharmaceutical applications.[2] This guide will detail the experimental protocols to validate the specificity of a hypothetical anti-Belladonnine monoclonal antibody (mAb-Bello-01) and compare its performance with gold-standard analytical methods.
Alternative Detection Methods
While immunoassays offer high throughput and ease of use, methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold standards for the quantification of small molecules due to their high specificity and sensitivity.[3][4] These chromatographic techniques separate compounds based on their physicochemical properties before detection by mass spectrometry, which provides structural information, ensuring unambiguous identification and quantification. However, these methods require extensive sample preparation and sophisticated instrumentation.
Key Experimental Protocols for Specificity Validation
The cornerstone of validating an antibody's specificity is to demonstrate its high affinity for the target analyte (this compound) and minimal cross-reactivity with structurally related molecules.
Competitive ELISA (cELISA)
Competitive ELISA is the most common immunoassay format for detecting small molecules like this compound.[5][6] In this assay, free this compound in the sample competes with a fixed amount of this compound-conjugate (e.g., this compound-BSA) coated on the microplate for binding to a limited amount of the anti-Belladonnine antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol:
-
Coating: Microtiter plates are coated with a this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Plates are blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Plates are washed three times with PBST.
-
Competition: A mixture of the anti-Belladonnine antibody (mAb-Bello-01, at a pre-determined optimal dilution) and either the this compound standard or the test sample is added to the wells. The plate is incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) that is specific for the primary antibody's species and isotype is added and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with PBST.
-
Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 2M sulfuric acid.
-
Reading: The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is interpolated from this curve. The half-maximal inhibitory concentration (IC50) is determined as the concentration of this compound that causes a 50% reduction in the maximum signal.
Cross-Reactivity Assessment
To determine the specificity of mAb-Bello-01, a competitive ELISA is performed using a panel of structurally related tropane alkaloids. The IC50 value is determined for each compound, and the cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Comparative Data
The following table summarizes the hypothetical performance data of the anti-Belladonnine antibody (mAb-Bello-01) in a competitive ELISA format compared to the gold-standard HPLC-MS method.
| Parameter | Anti-Belladonnine mAb (mAb-Bello-01) - cELISA | HPLC-MS |
| Analyte | IC50 (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 15.5 | 0.5 |
| Cross-Reactant | Cross-Reactivity (%) | Specificity |
| Atropine | 8.2% | Fully Resolved Chromatographically |
| Scopolamine | 3.5% | Fully Resolved Chromatographically |
| Homatropine | 1.8% | Fully Resolved Chromatographically |
| Anisodamine | < 1% | Fully Resolved Chromatographically |
| Apoatropine | 5.1% | Fully Resolved Chromatographically |
Visualizing Experimental Workflows and Specificity
To further clarify the experimental process and the concept of antibody specificity, the following diagrams are provided.
Conclusion
The validation of antibody specificity is a critical step in the development of reliable immunoassays for this compound. The data presented for the hypothetical mAb-Bello-01 demonstrates a high degree of specificity for this compound with minimal cross-reactivity to other structurally similar tropane alkaloids. While immunoassays provide a rapid and high-throughput screening method, confirmatory analysis using a highly specific method such as HPLC-MS is recommended for regulatory or clinical applications. This comprehensive approach ensures the accuracy and reliability of this compound quantification in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling of Atropa belladonna Chemotypes with Varying Belladonnine Content: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative metabolic profiling of Atropa belladonna chemotypes, with a specific focus on variations in Belladonnine content. While published research directly comparing chemotypes based on this compound is limited, this document outlines the established methodologies for tropane (B1204802) alkaloid analysis that can be readily adapted for this purpose. It presents detailed experimental protocols, data presentation structures, and visualizations of the biosynthetic pathways and experimental workflows to facilitate further research in this area.
Introduction to Atropa belladonna Chemotypes and this compound
Atropa belladonna, commonly known as deadly nightshade, is a plant species renowned for its production of a diverse array of tropane alkaloids, including the pharmacologically significant compounds atropine (B194438) and scopolamine.[1][2] The existence of different chemotypes—plants of the same species that exhibit distinct chemical profiles—is a well-documented phenomenon in medicinal plants. These variations in metabolite content can be attributed to genetic factors, geographical location, and environmental conditions.[3]
This compound is a tropane alkaloid found in plants of the Solanaceae family. It is structurally a cyclized dimer of apoatropine. While not as extensively studied as atropine or scopolamine, its presence and concentration are of interest for understanding the complete metabolic profile of A. belladonna and for the quality control of botanical preparations. This guide proposes a systematic approach to investigate the variation in this compound content across different A. belladonna chemotypes.
Hypothetical Comparative Data of A. belladonna Chemotypes
Due to the current lack of specific comparative data on this compound content across different A. belladonna chemotypes in publicly available literature, the following table presents a hypothetical dataset. This table is intended to serve as a template for researchers to structure their experimental findings. The data illustrates how the content of this compound and other major tropane alkaloids might vary between different hypothetical chemotypes.
| Chemotype | Geographical Origin | This compound (mg/g DW) | Atropine (mg/g DW) | Scopolamine (mg/g DW) | Apoatropine (mg/g DW) |
| AB-CHEM-01 | Northern Europe | 0.85 ± 0.07 | 4.52 ± 0.21 | 1.15 ± 0.09 | 0.23 ± 0.02 |
| AB-CHEM-02 | Southern Europe | 1.23 ± 0.11 | 3.89 ± 0.18 | 2.54 ± 0.15 | 0.31 ± 0.03 |
| AB-CHEM-03 | Western Asia | 0.67 ± 0.05 | 5.11 ± 0.25 | 0.98 ± 0.07 | 0.19 ± 0.02 |
DW: Dry Weight. Values are presented as mean ± standard deviation.
Experimental Protocols
A robust and reproducible experimental workflow is crucial for the accurate comparative metabolic profiling of A. belladonna chemotypes. The following protocols are based on established methods for the analysis of tropane alkaloids.
Plant Material and Sample Preparation
-
Plant Material: Collect leaf samples from mature Atropa belladonna plants of different chemotypes at the same developmental stage (e.g., flowering stage) to minimize variation due to plant development.
-
Sample Preparation:
-
Immediately freeze the collected leaf samples in liquid nitrogen to quench all metabolic activity.
-
Lyophilize (freeze-dry) the samples to a constant weight.
-
Grind the dried leaves into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Store the powdered samples in a desiccator at -20°C until extraction.
-
Alkaloid Extraction
This protocol is adapted from established methods for tropane alkaloid extraction.[4]
-
Extraction:
-
Accurately weigh approximately 100 mg of the dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol (B129727) and vortex thoroughly for 1 minute.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of methanol to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Acid-Base Partitioning (for sample clean-up):
-
Redissolve the dried extract in 1 mL of 2% sulfuric acid.
-
Wash the acidic solution twice with 1 mL of ethyl acetate (B1210297) to remove non-polar compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous layer three times with 1 mL of dichloromethane (B109758).
-
Pool the dichloromethane layers and evaporate to dryness under nitrogen.
-
Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.
-
Metabolic Profiling by HPLC-DAD
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a reliable method for the quantification of known tropane alkaloids.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Gradient from 10% to 50% B
-
20-25 min: Isocratic at 50% B
-
25-30 min: Gradient from 50% to 10% B
-
30-35 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve.
Untargeted Metabolomic Analysis by LC-MS
For a more comprehensive comparison of the metabolic profiles of different chemotypes, an untargeted approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase and Gradient: Similar to the HPLC-DAD method, but with LC-MS grade solvents.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS and MS/MS data for metabolite identification.
-
-
Data Analysis: The raw LC-MS data can be processed using software such as XCMS or MZmine for peak picking, alignment, and quantification. Statistical analysis (e.g., PCA, OPLS-DA) can then be applied to identify significant differences in the metabolic profiles between chemotypes. Putative identification of this compound and other metabolites can be achieved by comparing their accurate mass and fragmentation patterns with databases such as PubChem and Metlin.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative metabolic profiling of Atropa belladonna chemotypes.
Tropane Alkaloid Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of major tropane alkaloids in Atropa belladonna. This compound is formed from the dimerization of apoatropine, a degradation product of atropine.
Conclusion
This guide provides a comprehensive framework for the comparative metabolic profiling of Atropa belladonna chemotypes with a focus on this compound content. While direct comparative studies on this compound are currently scarce, the methodologies and workflows presented here offer a solid foundation for future research. By employing these standardized protocols, researchers can contribute to a better understanding of the chemical diversity of A. belladonna and its implications for the pharmaceutical industry. The elucidation of chemotypes with distinct this compound profiles could pave the way for the selection and cultivation of plant material with desired phytochemical characteristics for drug development and herbal medicine.
References
Safety Operating Guide
Navigating the Safe Disposal of Belladonnine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling potent tropane (B1204802) alkaloids such as belladonnine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific, universally mandated disposal protocol for this compound, a conservative and safety-first approach is paramount. This guide provides essential, step-by-step logistical information for the safe management and disposal of this compound waste, treating it as a hazardous substance to mitigate risks and ensure compliance with general laboratory safety standards.
Immediate Safety and Disposal Plan
This compound, an alkaloid derived from Atropa belladonna, is toxic and should be handled with care throughout its lifecycle, including disposal.[1] All waste containing this compound must be managed as hazardous chemical waste. The primary directive is to prevent its release into the environment and to ensure the safety of all personnel. This requires a structured disposal plan, from the point of generation to final removal by a certified waste management provider.
The following table summarizes the key logistical and operational parameters for the proper disposal of this compound waste:
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to the inherent toxicity of this compound alkaloids. |
| Primary Disposal Method | Incineration via a licensed waste management facility | To ensure complete destruction of the active compound. |
| In-Lab Waste Segregation | Separate solid, liquid, and sharp waste streams | To prevent chemical reactions and ensure safe handling. |
| Waste Containers | Clearly labeled, leak-proof, and chemically compatible containers (e.g., HDPE or glass) with secure lids | To prevent spills, contamination, and exposure. |
| Labeling Requirements | "Hazardous Waste," "this compound," concentration, and date of accumulation | For clear identification and regulatory compliance. |
| Temporary Storage | In a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials | To minimize exposure risk and prevent accidental spills. |
| Regulatory Compliance | Adherence to local, state, and federal hazardous waste regulations | To ensure legal and safe disposal practices. |
| Key Contact | Institutional Environmental Health and Safety (EHS) Department | For guidance, waste pickup, and emergency procedures. |
Step-by-Step Disposal Protocol
The following procedural guidance is based on established best practices for the disposal of hazardous research-grade chemicals.
Step 1: Initial Consultation and Hazard Assessment
Before generating any this compound waste, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and institutional protocols. Treat this compound with the same precautions as other highly potent compounds.
Step 2: Waste Segregation at the Source
Proper segregation is crucial to prevent accidental chemical reactions and to facilitate safe disposal. Use separate, clearly labeled containers for different types of this compound waste:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other disposable labware.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and scalpel blades must be placed in a designated, puncture-resistant sharps container.
Step 3: Container Management and Labeling
All waste containers must be in good condition, chemically compatible with the waste, and have secure, tight-fitting lids. As soon as the first item of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The name "this compound" and any other chemical constituents
-
The approximate concentration and quantity
-
The date of initial waste accumulation
Step 4: Safe On-Site Storage
Store all this compound waste containers in a designated and secure satellite accumulation area, such as a fume hood, away from general laboratory traffic. Ensure that the storage area is well-ventilated and that the waste is segregated from incompatible materials.
Step 5: Arranging for Final Disposal
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of this compound waste through standard laboratory drains or in the regular trash. The ultimate disposal of this compound waste should be handled by a licensed and certified hazardous waste management company, which will typically use high-temperature incineration.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow emphasizes the critical decision points and procedural steps that ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the broader ecosystem.
References
Essential Safety and Handling Protocols for Belladonnine
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Belladonnine due to its high toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this hazardous substance. This compound, an alkaloid derived from Atropa belladonna, is hazardous in case of skin or eye contact, ingestion, or inhalation, potentially causing severe irritation and adverse effects on the central nervous and cardiovascular systems.[1][2][3][4]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a lab coat, and a dust respirator are mandatory.[1][5][6][7][8] A chemical-resistant apron and a face shield are also recommended.[6][7][8][9] |
| Handling Solutions | At a minimum, wear chemical-resistant gloves, a lab coat, and safety goggles. |
| Cleaning Spills | Wear chemical-resistant gloves, a lab coat, safety goggles, and a dust respirator. For large spills, chemical-resistant coveralls and boots may be necessary. |
| Disposal of Waste | Chemical-resistant gloves, a lab coat, and safety goggles should be worn. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing the risks associated with this compound. The following step-by-step workflow outlines the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
Preparation and Handling:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] Ensure all surfaces and equipment are clean and decontaminated before and after use.
-
Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][5] Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and contaminated glassware, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal facility.[3][5] Do not dispose of this compound down the drain or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. scribd.com [scribd.com]
- 2. herbs2000.com [herbs2000.com]
- 3. caelo.de [caelo.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
